molecular formula C13H15NO4 B566995 trans-3-(Cbz-amino)cyclobutanecarboxylic acid CAS No. 1212380-76-1

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Cat. No.: B566995
CAS No.: 1212380-76-1
M. Wt: 249.266
InChI Key: OBTCPLYMKZBZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCPLYMKZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212380-76-1
Record name rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a synthetic amino acid derivative featuring a cyclobutane scaffold. This rigid, four-membered ring system imparts conformational constraint, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the carboxylic acid functionality allows for versatile chemical modifications and incorporation into larger molecules, such as peptides and other pharmacologically active agents. Its unique stereochemistry and structural rigidity are of significant interest for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature. The data for related compounds is included for comparative purposes.

PropertyValueSource/Notes
IUPAC Name trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid
CAS Number 1217802-45-3[1]
Molecular Formula C₁₃H₁₅NO₄[1][2]
Molecular Weight 249.26 g/mol [2][3]
Appearance White to yellow solid[1]
Purity Typically ≥97%[1][2]
Melting Point Not explicitly reported.Data for the related (±)-trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid is 155-157 °C.
Solubility Not explicitly reported. Expected to be soluble in polar organic solvents.
pKa Not explicitly reported.The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for carboxylic acids.
Storage Refrigerator[1]

Synthesis and Experimental Protocols

General Experimental Protocol for Cbz Protection of an Amino Acid

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • trans-3-Aminocyclobutanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: Dissolve trans-3-aminocyclobutanecarboxylic acid in a mixture of dioxane (or THF) and a 10% aqueous solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution while stirring vigorously. Ensure the pH of the reaction mixture remains basic (pH 8-9) by adding more sodium bicarbonate solution if necessary.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic peaks would be expected:

  • ¹H NMR:

    • Aromatic protons of the benzyl group (C₆H₅): ~7.3-7.4 ppm (multiplet, 5H).

    • Methylene protons of the benzyl group (CH₂): ~5.1 ppm (singlet, 2H).

    • Protons on the cyclobutane ring: ~2.0-3.0 ppm (multiplets).

    • Amine proton (NH): Broad singlet, chemical shift can vary.

    • Carboxylic acid proton (COOH): Broad singlet, typically >10 ppm.

  • ¹³C NMR:

    • Carbonyl carbon of the carboxylic acid: ~175-180 ppm.

    • Carbonyl carbon of the carbamate: ~156 ppm.

    • Aromatic carbons of the benzyl group: ~127-136 ppm.

    • Methylene carbon of the benzyl group: ~67 ppm.

    • Carbons of the cyclobutane ring: ~30-45 ppm.

  • FTIR (cm⁻¹):

    • O-H stretch of the carboxylic acid: Broad band around 3000 cm⁻¹.

    • N-H stretch of the carbamate: ~3300 cm⁻¹.

    • C=O stretch of the carboxylic acid: ~1700-1725 cm⁻¹.

    • C=O stretch of the carbamate: ~1680-1700 cm⁻¹.

    • C-N stretch: ~1250 cm⁻¹.

    • Aromatic C-H stretches: ~3030-3100 cm⁻¹.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

synthesis_workflow start trans-3-Aminocyclobutanecarboxylic Acid reaction Cbz Protection Reaction start->reaction reagents Benzyl Chloroformate Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) reagents->reaction workup Aqueous Work-up (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of this compound.

characterization_workflow product Purified Product nmr NMR Spectroscopy (1H and 13C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation purity->structure_confirmation

Caption: Analytical workflow for the characterization of the final product.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The constrained cyclobutane ring can introduce favorable conformational rigidity into drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets. The Cbz-protected amine and the carboxylic acid provide orthogonal handles for further chemical elaboration, such as peptide coupling or the introduction of other functional groups. This makes it a versatile building block for constructing libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data for some of its physical properties are not extensively documented in readily available sources, its structural features and chemical reactivity make it an attractive component for the design and synthesis of novel therapeutic agents. Further research to fully characterize its physicochemical properties would be beneficial for its broader application in drug development.

References

In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid (CAS No. 1217802-45-3) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-(Cbz-amino)cyclobutanecarboxylic acid (CAS No. 1217802-45-3), a specialized chemical building block with significant potential in the development of novel therapeutics. This document details its chemical properties, primary applications, and outlines relevant experimental methodologies for its use in drug discovery, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a non-naturally occurring amino acid derivative featuring a rigid cyclobutane scaffold. Its structure incorporates a carboxylic acid group and a carbobenzyloxy (Cbz)-protected amine, making it a valuable component in synthetic chemistry.

PropertyValueReference
CAS Number 1217802-45-3[1][2]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.266 g/mol [1]
Physical Form White to Yellow Solid
Purity Typically ≥97%[1]
Storage Room temperature or refrigerated[1]

Primary Application: A Key Building Block for PROTACs

The primary application of this compound in contemporary drug discovery is as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5][6][7]

A PROTAC molecule is comprised of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The rigid cyclobutane structure of this compound offers a defined spatial orientation between the POI and the E3 ligase, which is a critical factor in the efficacy of a PROTAC.[8]

The PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.[5][9] This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental Protocols

While specific experimental protocols for PROTACs utilizing this compound are not extensively detailed in publicly available literature, the following sections provide generalized methodologies for the synthesis and biological evaluation of PROTACs, which can be adapted for this specific linker.

General Synthesis of a PROTAC using a Cyclobutane Linker

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. The carboxylic acid and the protected amine of this compound provide versatile handles for standard peptide coupling reactions.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Starting Materials: - POI Ligand - E3 Ligase Ligand - Linker (1217802-45-3) Step1 Step 1: Deprotection of Linker (e.g., Cbz removal) Start->Step1 Step2 Step 2: First Amide Coupling (Linker + POI or E3 Ligand) Step1->Step2 Step3 Step 3: Second Amide Coupling (Intermediate + Remaining Ligand) Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

General PROTAC Synthesis Workflow.

Protocol Outline:

  • Deprotection: The Cbz protecting group on the amine of this compound can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). The carboxylic acid can be protected as an ester if necessary.

  • First Amide Coupling: The deprotected amine of the linker can be coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC/DCC).

  • Second Amide Coupling: The remaining functional group on the linker-ligand intermediate (either the linker's carboxylic acid or the other end of a bifunctional linker) is then coupled to the second ligand.

  • Purification: The final PROTAC molecule is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation of PROTAC Activity

The biological activity of a synthesized PROTAC is assessed through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Key Experimental Assays:

  • Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein.

    • Protocol:

      • Culture cells of interest and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

      • Lyse the cells and quantify the total protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the percentage of protein degradation.

  • Quantitative Mass Spectrometry (MS)-based Proteomics: This technique provides a more global view of the proteome and can confirm the selectivity of the PROTAC.

  • Cell Viability Assays (e.g., MTS, CellTiter-Glo): These assays are used to determine the cytotoxic effects of the PROTAC on the cells.

  • Ternary Complex Formation Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study the formation of the POI-PROTAC-E3 ternary complex.

Quantitative Data Presentation:

The efficacy of a PROTAC is typically quantified by the following parameters, which should be presented in a tabular format for clear comparison.

ParameterDescription
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.
IC₅₀ The concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

  • ChemUniverse[2]

  • MedChemExpress[4]

  • Sigma-Aldrich

  • Tocris Bioscience[5]

Conclusion

This compound is a valuable and specialized building block for the synthesis of PROTACs. Its rigid cyclobutane core provides a structurally defined linker element that can be crucial for optimizing the efficacy of targeted protein degraders. While specific, published applications of this exact compound in PROTACs are limited, the general principles and experimental protocols outlined in this guide provide a solid foundation for its incorporation into novel drug discovery programs. Researchers in the field of targeted protein degradation will find this compound to be a useful tool in the rational design and synthesis of next-generation therapeutics.

References

Synthesis of trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic route for trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathway and workflows using logical diagrams.

Introduction

Cyclobutane derivatives are of significant interest in pharmaceutical sciences due to their ability to introduce conformational rigidity and unique three-dimensional structures into bioactive molecules. The trans-3-aminocyclobutanecarboxylic acid scaffold, in particular, serves as a constrained γ-amino acid analogue. Protection of the amino group with the benzyloxycarbonyl (Cbz) group yields a stable, versatile intermediate amenable to peptide couplings and other synthetic transformations. This guide outlines a robust three-step synthesis commencing from the commercially available 3-oxocyclobutanecarboxylic acid.

Overall Synthetic Pathway

The synthesis of trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid can be achieved through a three-step sequence involving the formation of the key intermediate, trans-3-aminocyclobutanecarboxylic acid, followed by the protection of the amino group.

Caption: Overall synthetic route for the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with expected yields and reaction parameters.

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

While 3-oxocyclobutanecarboxylic acid is commercially available, a representative synthetic method starting from diethyl 1,3-acetonedicarboxylate is provided for completeness. A common route involves the hydrolysis of a protected cyclobutane derivative.

Experimental Protocol:

A solution of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (18.15 mmol) is refluxed with 20% hydrochloric acid (50 mL) for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ethereal extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is triturated with hexane, filtered, and washed with cold hexane to yield 3-oxocyclobutanecarboxylic acid as a brown solid.[1][2]

ParameterValueReference
Starting Material3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester[1][2]
Reagents20% Hydrochloric acid, Diethyl ether, Hexane[1][2]
Reaction Time50 hours[1][2]
TemperatureReflux[1][2]
Yield~70%[1][2]
Step 2: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

The synthesis of the key intermediate, trans-3-aminocyclobutanecarboxylic acid, is achieved via stereoselective reductive amination of 3-oxocyclobutanecarboxylic acid. While various methods exist, a catalytic approach is often preferred for its efficiency and selectivity.

Experimental Protocol:

A solution of 3-oxocyclobutanecarboxylic acid (10 mmol) in methanol (50 mL) is treated with ammonium acetate (50 mmol) and sodium cyanoborohydride (15 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is acidified to pH 3 with 1 M HCl and then purified by ion-exchange chromatography to yield trans-3-aminocyclobutanecarboxylic acid. The trans isomer is often the thermodynamically favored product under these conditions.

ParameterValueReference
Starting Material3-Oxocyclobutanecarboxylic acidAnalogous reactions
ReagentsAmmonium acetate, Sodium cyanoborohydride, Methanol, 1 M HClAnalogous reactions
Reaction Time24 hoursAnalogous reactions
TemperatureRoom TemperatureAnalogous reactions
Yield60-80% (estimated)Analogous reactions
Step 3: Synthesis of trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic Acid

The final step involves the protection of the amino group of trans-3-aminocyclobutanecarboxylic acid with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[3][4][5][6][7]

Experimental Protocol:

trans-3-Aminocyclobutanecarboxylic acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cooled in an ice bath.[3] While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C.[3] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[3] The mixture is then washed with diethyl ether to remove any unreacted benzyl chloroformate.[3] The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M HCl.[3] The precipitated product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid as a white solid.[3]

ParameterValueReference
Starting Materialtrans-3-Aminocyclobutanecarboxylic acid[3][4]
ReagentsBenzyl chloroformate, Sodium carbonate, 1 M HCl, Diethyl ether, Ethyl acetate[3][4][6]
Reaction Time2-4 hours[3]
Temperature0 °C to Room Temperature[3][6]
pH8-10 during reaction, acidified to 2 for work-up[4]
Yield>90% (estimated)[3][4]

Visualized Workflows

General Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation and purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reagents Combine Reactants & Solvents Conditions Set Temperature & Stirring Reagents->Conditions Quench Quench Reaction Conditions->Quench Monitor by TLC Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for a synthetic chemistry experiment.

Cbz-Protection Logical Diagram

This diagram outlines the key chemical transformations and rationale behind the benzyloxycarbonylation step.

Cbz_Protection_Logic Start trans-3-Aminocyclobutanecarboxylic Acid (Zwitterion) Base Add Na2CO3 (aq) Start->Base Deprotonation Deprotonate -NH3+ to free -NH2 Base->Deprotonation CbzCl Add Benzyl Chloroformate (Cbz-Cl) Deprotonation->CbzCl Nucleophilic_Attack Nucleophilic attack of -NH2 on Cbz-Cl CbzCl->Nucleophilic_Attack Protected_Intermediate Formation of Cbz-protected carboxylate salt Nucleophilic_Attack->Protected_Intermediate Acidify Acidify with HCl Protected_Intermediate->Acidify Final_Product Precipitation of Final Product Acidify->Final_Product

Caption: Logical flow of the Cbz-protection reaction.

Conclusion

The synthesis of trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid presented in this guide is a reliable and scalable route for obtaining this important building block. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The provided data and visualizations aim to facilitate a deeper understanding of the synthetic process for researchers and professionals in the field of drug development.

References

Elucidating the Structure of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a non-proteinogenic amino acid derivative incorporating a cyclobutane scaffold. The "trans" configuration indicates that the amino and carboxylic acid functional groups are on opposite sides of the cyclobutane ring. The amino group is protected with a carboxybenzyl (Cbz) group.

Molecular Formula: C₁₃H₁₅NO₄[1][2]

Molecular Weight: 249.27 g/mol [2]

IUPAC Name: 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from key spectroscopic techniques used for the structural confirmation of this compound. These values are predicted based on the analysis of similar compounds and foundational principles of spectroscopy.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1HCarboxylic Acid (-COOH)
~7.35Multiplet5HAromatic Protons (C₆H₅)
~5.10Singlet2HBenzylic Protons (-CH₂-Ph)
~5.0-5.2Broad Singlet1HAmine Proton (-NH-)
~4.1-4.3Multiplet1HMethine Proton (CH-NHCbz)
~2.8-3.0Multiplet1HMethine Proton (CH-COOH)
~2.2-2.6Multiplet4HMethylene Protons (Cyclobutane Ring)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175Carboxylic Acid Carbonyl (-COOH)
~156Carbamate Carbonyl (-O-(C=O)-NH)
~137Aromatic Carbon (Quaternary, C-CH₂)
~128.5Aromatic Carbons (ortho, meta)
~128.0Aromatic Carbon (para)
~67Benzylic Carbon (-CH₂-Ph)
~48Methine Carbon (CH-NHCbz)
~40Methine Carbon (CH-COOH)
~30Methylene Carbons (Cyclobutane Ring)
Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

m/z ValueInterpretation
250.1028[M+H]⁺ (Calculated for C₁₃H₁₆NO₄⁺)
272.0848[M+Na]⁺ (Calculated for C₁₃H₁₅NNaO₄⁺)
206.1121[M-COOH]⁺
108.0422[C₇H₇O]⁺ (Tropylium ion fragment from benzyl group)
91.0548[C₇H₇]⁺ (Benzyl cation fragment)
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amine)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Carbamate)
1550-1500MediumN-H bend (Amine)
1450, 1495MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carbamate/Carboxylic Acid)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard operating procedures for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz NMR spectrometer.

    • Acquire data over a spectral width of 0-16 ppm.

    • Use a 90° pulse width and a relaxation delay of 1-2 seconds.

    • Average 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same spectrometer at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a 45° pulse width and a relaxation delay of 2 seconds.

    • Average 512-1024 scans.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes.

    • Set the capillary voltage to 3-4 kV and the source temperature to 100-150 °C.

    • Acquire mass spectra over a range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

    • Collect data over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations in the spectroscopic data.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Purity & Connectivity ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Formula & Fragmentation ir IR Spectroscopy purification->ir Functional Groups data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Workflow for the structure elucidation of a novel organic compound.

molecular_structure_correlation cluster_structure This compound cluster_data Key Spectroscopic Correlations img H_NMR 1H NMR: - Aromatic protons (~7.35 ppm) - Benzylic CH2 (~5.10 ppm) - Cyclobutane protons (2.2-4.3 ppm) - Carboxylic acid OH (~12.0 ppm) C_NMR 13C NMR: - Carbonyls (~175, ~156 ppm) - Aromatic carbons (128-137 ppm) - Aliphatic carbons (30-67 ppm) IR IR: - C=O stretches (~1710, ~1690 cm-1) - N-H stretch (~3300 cm-1) - O-H stretch (broad, 3300-2500 cm-1) MS MS: - Molecular Ion Peak [M+H]+ at m/z 250 - Benzyl fragment at m/z 91

Key structural features and their expected spectroscopic correlations.

References

"biological activity of substituted cyclobutane amino acids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Substituted Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane amino acids (CBAAs) are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The cyclobutane ring, a four-membered carbocycle, imparts a high degree of conformational rigidity compared to its linear or larger-ring counterparts.[1][2] This inherent structural constraint makes CBAAs valuable scaffolds for creating peptidomimetics and other small molecules with well-defined three-dimensional structures.[3][4] By orienting functional groups in specific spatial arrangements, the cyclobutane core can enhance binding affinity, improve selectivity for biological targets, and increase metabolic stability, thereby optimizing pharmacokinetic profiles.[1][2][4]

These unique properties have led to the exploration of substituted CBAAs across a wide spectrum of therapeutic areas. They are being investigated as antiviral agents, anticancer therapeutics, and modulators of neurological pathways.[5][6][7] Several marketed drugs, such as the anticancer agent Carboplatin, incorporate a cyclobutane ring, demonstrating the clinical viability of this structural motif.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted cyclobutane amino acids, along with detailed experimental protocols for their evaluation.

Synthesis of Substituted Cyclobutane Amino Acids

The synthesis of substituted cyclobutane amino acids often relies on methodologies that can construct the strained four-membered ring with high stereocontrol. The most common strategies include [2+2] cycloaddition reactions and the derivatization of pre-formed cyclobutane precursors.

A prevalent method is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with olefins, such as styrene-type compounds.[3] This approach, often utilizing an iridium-based triplet energy transfer catalyst under visible light, provides efficient access to a variety of substituted cyclobutane α-amino acid derivatives under mild conditions.[3] Another key synthetic route involves a thermal [2+2] cycloaddition using 2-acylaminoacrylates as electron-poor alkenes.[8]

Below is a generalized workflow for the synthesis and initial biological screening of novel CBAA derivatives.

G General Workflow for Synthesis and Evaluation of CBAAs cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation Phase Start Precursor Selection (e.g., Dehydroamino acids, Olefins) Cycloaddition [2+2] Cycloaddition (Photochemical or Thermal) Start->Cycloaddition Purification1 Purification & Characterization (Chromatography, NMR, MS) Cycloaddition->Purification1 Derivatization Functional Group Modification/Derivatization Purification1->Derivatization FinalPurification Final Compound Purification Derivatization->FinalPurification Screening Primary Screening (e.g., Cell Viability Assay) FinalPurification->Screening Test Compound HitID Hit Identification Screening->HitID SecondaryAssay Secondary Assays (e.g., Enzyme Inhibition, Antiviral Plaque Assay) HitID->SecondaryAssay Active Compound SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Multiple Hits SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for the synthesis and biological evaluation of substituted cyclobutane amino acids.

Biological Activities and Therapeutic Potential

Anticancer Activity

The rigid cyclobutane scaffold is particularly effective in mimicking the peptide conformations necessary for interacting with key targets in cancer progression, such as integrins.[9][10] Substituted cyclobutanes have been developed as potent antagonists of integrins like αvβ3, which are crucial for processes such as tumor growth, angiogenesis, and metastasis.[9][11]

Integrin Antagonism: Many CBAA-based antagonists are designed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif, which is the natural recognition sequence for many integrins. The cyclobutane core serves as a scaffold to position Arg and Asp mimetic sidechains in the correct orientation for high-affinity binding to the integrin receptor.[9][11] This antagonism can block downstream signaling pathways responsible for cell adhesion and invasion.

G Integrin Antagonism by Cyclobutane RGD Mimetics RGD_mimetic Cyclobutane RGD Mimetic (Antagonist) Integrin αvβ3 Integrin Receptor RGD_mimetic->Integrin Blocks Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds CellularResponse Downstream Signaling (Proliferation, Migration, Invasion) FAK->CellularResponse Promotes dummy

Caption: Mechanism of action for cyclobutane-based RGD mimetic integrin antagonists.

Quantitative Data on Anticancer Activity

Compound ClassTargetAssay TypeActivity (IC50)Cancer Cell LineReference
Cyclobutane RGD Mimeticαvβ3 IntegrinCell Adhesion< 1 µMU87-MG (Glioblastoma)[9][11]
Naphthyridine Derivativeαvβ3 IntegrinCell InvasionModerate Inhibition at 10 µMU87-MG (Glioblastoma)[11]
Difluorocyclobutylamine Derivative (Ivosidenib)Mutant IDH1Enzyme Inhibition-AML[1][4]
Cyclobutane-1,1-dicarboxylate Ligand (Carboplatin)DNACytotoxicityVariesOvarian, Lung[1][4]
Antiviral Activity

Cyclobutane derivatives have been successfully developed as nucleoside analogues for antiviral therapy. By replacing the flexible ribose sugar ring of natural nucleosides with a more rigid cyclobutane scaffold, these analogues can act as potent inhibitors of viral replication.[1] They are often active against herpesviruses (including cytomegalovirus), hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[1][5]

The mechanism of action typically involves selective phosphorylation by viral kinases, followed by the incorporation of the resulting triphosphate into the growing viral DNA chain by viral DNA polymerase. This leads to chain termination and inhibition of viral replication.[5] Enantioselectivity is critical, as often only the isomer that mimics the absolute configuration of natural nucleosides is biologically active.[5]

Quantitative Data on Antiviral Activity

CompoundVirus TargetIn Vitro ActivityReference
Enantiomeric Guanine Analogue (Compound 7)Herpesviruses (e.g., HSV-1)Highly Active[5]
Enantiomeric Adenine Analogue (Compound 9)HerpesvirusesHighly Active[5]
Opposite Enantiomers (Compounds 8 & 10)HerpesvirusesDevoid of Activity[5]
LobucavirHIV-1, HBV, HerpesvirusesActive[1]
Neurological Effects

Substituted amino acids are crucial for understanding and modulating the central nervous system (CNS), as many natural amino acids function as neurotransmitters (e.g., glutamate, GABA).[12][13] Conformationally restricted CBAAs are valuable tools for probing the structure-activity relationships of receptors and transporters in the CNS.[3] For instance, isomers of 3-amino-cyclobutane-1-carboxylic acid have been shown to act as competitive inhibitors of GABA uptake in rat cerebral tissue, demonstrating their potential to modulate neurotransmitter systems.[3]

Furthermore, antagonists of excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are in development for treating conditions like stroke and traumatic brain injury, where excitotoxicity plays a pathogenic role.[14] The rigid scaffold of CBAAs makes them suitable candidates for designing selective antagonists for various glutamate receptor subtypes.

Structure-Activity Relationships (SAR)

The biological activity of substituted cyclobutane amino acids is highly dependent on the nature, position, and stereochemistry of the substituents on the cyclobutane ring.

  • Stereochemistry: As seen in antiviral nucleoside analogues, the absolute configuration of substituents is often a critical determinant of activity.[5] Similarly, the cis and trans relationship between functional groups on the cyclobutane ring can drastically alter binding affinity. For example, the inhibitory potency of 3-amino-cyclobutane-1-carboxylic acid isomers on GABA uptake is stereospecific, with the cis isomer being more potent.[3]

  • Side Chains: In the context of integrin antagonists, the length and chemical nature of the side chains mimicking the arginine and aspartic acid residues are crucial for potency.[9]

  • Metabolic Stability: The cyclobutane core itself is generally considered to be metabolically stable.[9] The introduction of features like difluoro substituents, as seen in the development of Ivosidenib, can further enhance metabolic stability by blocking sites of oxidative metabolism.[1]

Experimental Protocols

Synthesis of a Cyclobutane RGD Mimetic (General Protocol)

This protocol is a generalized representation based on synthetic strategies for integrin antagonists.[10][11]

  • Cyclobutene Formation: A one-pot cyclisation-quaternisation-elimination reaction is performed on a suitable aldehyde precursor (e.g., derived from ethyl levulinate) to yield a substituted cyclobutene.

  • Reduction and Deprotection: The cyclobutene double bond is reduced, typically via hydrogenation, and any protecting groups on sidechain ketones are removed.

  • Arginine Mimetic Sidechain Installation: A Friedlander synthesis is used to construct an arginine mimetic, such as a naphthyridine or aminopyridine sidechain, onto the cyclobutane core.

  • Aspartic Acid Mimetic Coupling: The resulting cyclobutane intermediate is coupled with a protected aspartic acid mimetic sidechain using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Final deprotection of the aspartic acid mimetic (e.g., cleavage of a methyl or t-butyl ester) yields the active carboxylic acid antagonist.

  • Purification: All intermediates and the final product are purified using column chromatography and characterized by NMR and mass spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of new compounds against cancer cell lines.[15]

  • Cell Seeding: Cancer cells (e.g., U87-MG) are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cyclobutane amino acid derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48-72 hours). A vehicle control (DMSO alone) is included.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This is a standard functional assay to determine the efficacy of an antiviral compound.

  • Cell Plating: A confluent monolayer of host cells (e.g., Vero cells for HSV) is prepared in 6-well plates.

  • Viral Infection: The cell monolayer is infected with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.

  • Compound Application: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the cyclobutane nucleoside analogue is added to the wells.

  • Incubation: The plates are incubated for several days (e.g., 3-5 days) to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with a crystal violet solution).

  • Data Analysis: The viral plaques are counted for each compound concentration. The EC50 value (the concentration that reduces the number of plaques by 50% compared to the virus control) is determined.

Conclusion and Future Outlook

Substituted cyclobutane amino acids represent a versatile and powerful class of molecules in drug discovery. Their conformationally rigid scaffold provides a unique platform for designing potent and selective modulators of various biological targets. Significant success has been achieved in developing CBAA-based compounds with promising anticancer and antiviral activities, and their potential in neurology is an expanding area of research. Future efforts will likely focus on developing more efficient and stereoselective synthetic methodologies, expanding the diversity of accessible derivatives, and employing computational modeling to better predict the interactions between CBAA-based ligands and their biological targets. The continued exploration of this chemical space holds great promise for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

A Technical Guide to the Solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic acid. Given the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on the experimental protocols and theoretical considerations necessary for its determination, presenting a framework for researchers to generate and interpret such data.

Introduction: The Critical Role of Solubility

This compound is a non-proteinogenic amino acid derivative incorporating a rigid cyclobutane scaffold. Such structures are of significant interest in medicinal chemistry for their potential to act as conformationally constrained building blocks in peptide and small molecule drug design. The benzyloxycarbonyl (Cbz) protecting group imparts a significant degree of lipophilicity, while the carboxylic acid provides a handle for further chemical modification and potential aqueous solubility.

The solubility of this compound in various organic solvents is a critical parameter that influences every stage of the drug development pipeline.[1][2][3][4] In early-stage discovery, solubility dictates the feasibility of performing high-throughput screening assays and synthetic reactions.[4][5] For process chemistry and scale-up, solvent selection based on solubility is paramount for efficient purification, crystallization, and formulation.[1] Therefore, a thorough understanding and quantitative measurement of its solubility profile are indispensable for its successful application.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational guide.

  • Polar Group (Carboxylic Acid): The -COOH group is polar and capable of hydrogen bonding, promoting solubility in polar solvents like alcohols.

  • Nonpolar Groups (Cyclobutane and Cbz): The cyclobutane ring and the large, aromatic Cbz group are nonpolar and hydrophobic. These moieties will favor interactions with nonpolar or moderately polar aprotic solvents.

  • Amphiphilic Nature: The presence of both polar and nonpolar regions makes the molecule amphiphilic. Its solubility will therefore be highly dependent on the specific balance of polarity in the chosen solvent. For instance, it is expected to have limited solubility in highly nonpolar solvents like hexanes and potentially moderate to good solubility in solvents that can accommodate both functionalities, such as ethyl acetate, dichloromethane, or alcohols.

The logical relationship between the molecular structure and solvent properties is visualized below.

cluster_molecule This compound cluster_properties Structural Properties cluster_solvents Solvent Types cluster_solubility Outcome Molecule Molecular Structure Carboxylic Acid (-COOH) Cbz Group Cyclobutane Ring Properties Physicochemical Drivers Polarity & H-Bonding Lipophilicity & van der Waals forces Molecule:f1->Properties:f1 Molecule:f2->Properties:f2 Molecule:f3->Properties:f2 Solvents Solvent Interaction Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Toluene) Properties:f1->Solvents:f1 Properties:f2->Solvents:f2 Properties:f2->Solvents:f3 Solubility Solubility Profile Solvents->Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

The definitive method for determining solubility is through experimentation. The thermodynamic or "equilibrium" solubility is the most accurate measure, representing the concentration of a solute in a saturated solution at equilibrium.[3] A robust and widely used technique for this is the gravimetric shake-flask method.

Protocol: Equilibrium Solubility Determination by Gravimetric Shake-Flask Method

This protocol outlines the steps to determine the concentration of a saturated solution.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Pipettes and general laboratory glassware

  • Evaporation system (e.g., rotary evaporator or vacuum oven)

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual confirmation that excess solid remains is crucial.

  • Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to let the excess solid settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, clean vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

  • Gravimetric Analysis: Accurately weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

3. Calculation: The solubility (S) is calculated as follows:

S (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

The general workflow for this experimental protocol is illustrated in the diagram below.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate with Shaking (24-72h) B->C D 4. Settle Suspension C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Transfer Known Volume of Filtrate E->F G 7. Evaporate Solvent F->G H 8. Weigh Dried Solute G->H I 9. Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for gravimetric solubility determination.

Alternative Methods: For higher throughput or when dealing with smaller sample quantities, other methods can be employed:

  • HPLC-Based Analysis: Instead of evaporating the solvent, the concentration of the solute in the filtered supernatant can be determined by High-Performance Liquid Chromatography (HPLC) against a standard curve.[6]

  • Spectroscopic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration in the filtrate, again by comparing absorbance to a standard curve.[7]

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents and conditions. The following table provides a template for how such data for this compound should be organized.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Alcohols MethanolDataDatae.g., Very Soluble
EthanolDataDatae.g., Freely Soluble
IsopropanolDataDatae.g., Soluble
Ketones AcetoneDataDatae.g., Freely Soluble
Methyl Ethyl KetoneDataDatae.g., Soluble
Esters Ethyl AcetateDataDatae.g., Soluble
Halogenated DichloromethaneDataDatae.g., Sparingly Soluble
ChloroformDataDatae.g., Sparingly Soluble
Ethers Tetrahydrofuran (THF)DataDatae.g., Slightly Soluble
Diethyl EtherDataDatae.g., Very Slightly Soluble
Hydrocarbons TolueneDataDatae.g., Insoluble
HeptaneDataDatae.g., Insoluble

Note: Data in this table is for illustrative purposes only and does not represent actual experimental values.

Conclusion

References

"potential applications of functionalized cyclobutane rings in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of Functionalized Cyclobutane Rings in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry for the optimization of drug candidates. Among these, the cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to a position of significant interest. Its unique conformational properties and stereochemical complexity offer medicinal chemists a versatile scaffold to address key challenges in drug design, including potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of functionalized cyclobutane rings, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts: The Unique Physicochemical Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic features. Unlike more flexible acyclic or larger cyclic systems, the cyclobutane ring exists in a puckered conformation, which reduces torsional strain.[1] This inherent rigidity can be advantageous in drug design by pre-organizing pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1]

Furthermore, the cyclobutane scaffold provides a three-dimensional exit vector for substituents, allowing for precise spatial orientation of functional groups to probe and interact with specific pockets within a protein's active site. This feature is instrumental in enhancing binding affinity and achieving selectivity for the target protein over closely related off-targets. The replacement of more flexible linkers or other cyclic systems with a cyclobutane ring has been shown to improve metabolic stability by shielding metabolically labile sites from enzymatic degradation.[1]

Applications in Drug Design: A Bioisosteric Tool for Enhanced Performance

The cyclobutane ring is increasingly employed as a bioisostere for other common chemical motifs in drug molecules. Its ability to mimic the spatial arrangement of groups like gem-dimethyl, phenyl, or other cycloalkanes, while offering a different set of physicochemical properties, makes it a valuable tool for lead optimization.

Enhancing Potency and Selectivity

The rigid nature of the cyclobutane ring can lead to significant improvements in potency and selectivity. For instance, in the development of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor boceprevir, the incorporation of a cyclobutane moiety at the P1 position resulted in a compound that is 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively. This enhancement is attributed to the optimal fit of the cyclobutane ring within the S1 pocket of the protease.

Improving Pharmacokinetic Properties

Functionalized cyclobutanes have also been instrumental in improving the pharmacokinetic profiles of drug candidates. A notable example is the development of ivosidenib, a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Early lead compounds suffered from poor metabolic stability. The strategic replacement of a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl group significantly improved the metabolic stability, leading to a compound with a desirable pharmacokinetic profile suitable for clinical use.

Data Presentation: Quantitative Insights into Cyclobutane-Containing Molecules

The following tables summarize key quantitative data for several cyclobutane-containing compounds, illustrating their impact on biological activity.

Compound/DrugTargetAssay TypeIC50 / KiReference CompoundIC50 / Ki (Reference)Fold Improvement
Boceprevir HCV NS3/4A ProteaseEnzymatic Assay-Cyclopropyl Analog-3
Cyclopentyl Analog-19
Ivosidenib (AG-120) Mutant IDH1 (R132H)Enzymatic Assay12 nM---
Apalutamide Androgen ReceptorCompetitive Binding16 nM (Ki)Bicalutamide159 nM (Ki)~10

Table 1: Comparative Potency of Cyclobutane-Containing Drugs. This table highlights the enhanced potency of drugs incorporating a cyclobutane ring compared to their analogues or standard-of-care molecules.

CompoundTargetIC50 (nM)
Mutant IDH1-IN-1Mutant IDH1 R132C/R132C4
Mutant IDH1 R132H/R132H42
Mutant IDH1 R132H/WT80
Wild-Type IDH1143

Table 2: Selectivity Profile of a Cyclobutane-Containing IDH1 Inhibitor. This table showcases the selectivity of Mutant IDH1-IN-1 for the mutant forms of the IDH1 enzyme over the wild-type.

Experimental Protocols: Synthesis and Biological Evaluation

Synthesis of Functionalized Cyclobutanes: [2+2] Photocycloaddition

A common and powerful method for the synthesis of cyclobutane rings is the [2+2] photocycloaddition reaction between two olefinic substrates.

General Protocol for the Synthesis of a Substituted Cyclobutane via [2+2] Photocycloaddition:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and a photosensitizer (e.g., acetone or benzophenone, 0.1 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically room temperature) with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the synthesized cyclobutane derivative are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assays

1. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

  • Materials: Recombinant human androgen receptor, [3H]-R1881 (radiolabeled synthetic androgen), test compound, hydroxylapatite slurry, scintillation cocktail.

  • Procedure:

    • The test compound is serially diluted and incubated with the androgen receptor and a fixed concentration of [3H]-R1881 in a suitable assay buffer.

    • The reaction is allowed to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand using a hydroxylapatite slurry, which binds the receptor complex.

    • The amount of radioactivity bound to the hydroxylapatite is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

2. HCV NS3/4A Protease Inhibition Assay

This assay measures the inhibition of the HCV NS3/4A protease activity using a fluorogenic substrate.

  • Materials: Recombinant HCV NS3/4A protease, fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(2-aminobenzoyl)-NH2), test compound, assay buffer.

  • Procedure:

    • The test compound is pre-incubated with the HCV NS3/4A protease in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader. Protease activity leads to the cleavage of the substrate, separating the fluorophore and quencher and resulting in an increase in fluorescence.

    • The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Mutant IDH1 Enzyme Activity Assay

This assay measures the activity of the mutant IDH1 enzyme by monitoring the consumption of NADPH.

  • Materials: Recombinant mutant IDH1 enzyme (e.g., R132H), α-ketoglutarate (α-KG), NADPH, test compound, assay buffer.

  • Procedure:

    • The test compound is incubated with the mutant IDH1 enzyme in the assay buffer.

    • The reaction is initiated by the addition of α-KG and NADPH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

    • The rate of NADPH consumption is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Workflows

G

Caption: A generalized experimental workflow for the synthesis of a functionalized cyclobutane ring via a [2+2] photocycloaddition reaction.

G

Caption: Simplified diagram of the Androgen Receptor signaling pathway and the mechanism of action of apalutamide.

G

Caption: The neomorphic activity of mutant IDH1 and its role in oncogenesis, with the point of intervention for ivosidenib.

Conclusion

The functionalized cyclobutane ring has proven to be a valuable and versatile scaffold in medicinal chemistry. Its unique conformational rigidity and stereochemical properties provide a powerful platform for medicinal chemists to address critical aspects of drug design, leading to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to advance, the application of this small ring with big potential is expected to expand further, paving the way for the discovery of novel and effective therapeutics for a wide range of diseases. The examples and data presented in this guide underscore the significant impact that the strategic incorporation of the cyclobutane motif can have on the success of drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Cbz-Deprotection of Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, valued for its stability and reliable removal.[1][2] When incorporated into molecules containing strained ring systems, such as cyclobutane amino acids, the selection of an appropriate deprotection method is critical to ensure high yields and maintain the integrity of the four-membered ring. These unique amino acids are of significant interest in medicinal chemistry as conformational constraints for peptides and peptidomimetics.

This document provides detailed application notes and protocols for the deprotection of Cbz-protected cyclobutane amino acids, focusing on the most common and effective methodologies: catalytic hydrogenolysis and acidic cleavage.

Methodologies for Cbz-Deprotection of Cyclobutane Amino Acids

The primary methods for the removal of the Cbz group from cyclobutane amino acids are catalytic hydrogenolysis and acid-mediated cleavage. The choice between these methods is often dictated by the presence of other functional groups within the molecule and the desired scale of the reaction.

1. Catalytic Hydrogenolysis

This is the most frequently utilized method for Cbz deprotection due to its mild and clean reaction conditions.[1][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[1] Transfer hydrogenolysis, which uses a hydrogen donor in place of hydrogen gas, is also a viable and often more convenient alternative.[2]

Mechanism: The reaction proceeds via the catalytic reduction of the benzyl ester moiety of the carbamate, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]

Advantages:

  • Mild reaction conditions, often performed at room temperature and atmospheric pressure.

  • High yields are typically achieved.

  • Byproducts (toluene and CO2) are volatile and easily removed.

Considerations for Cyclobutane Amino Acids:

  • The strained cyclobutane ring is generally stable under these conditions.

  • Careful selection of the catalyst and reaction time is important to avoid potential side reactions.

2. Acidic Cleavage

Strong acidic conditions can also be employed to remove the Cbz group.[4] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

Mechanism: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion from HBr) at the benzylic carbon or via an SN1-type cleavage to release the free amine after decarboxylation.[1]

Advantages:

  • Orthogonal to hydrogenation-sensitive functional groups.[4]

  • Can be performed on a large scale.[4]

Considerations for Cyclobutane Amino Acids:

  • The harsh acidic conditions could potentially lead to side reactions or degradation of acid-labile functionalities elsewhere in the molecule.

  • The stability of the specific cyclobutane-containing substrate to strong acid should be considered.

Data Presentation: Comparison of Cbz-Deprotection Methods

The following table summarizes quantitative data for different Cbz-deprotection methods, providing a basis for comparison. While specific data for cyclobutane amino acids is limited in readily available literature, the presented data for other amino acids provides a useful starting point for reaction optimization.

Deprotection MethodSubstrateReagents and ConditionsTimeYield (%)Reference
Catalytic Hydrogenolysis
Standard HydrogenolysisCbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt->95[4]
Standard HydrogenolysisCbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt->95[4]
Standard HydrogenolysisGeneral ProcedureH₂ (balloon), 10% Pd/C (10 mol%), THF or THF/H₂O--[5]
Transfer HydrogenolysisCbz-LeucineHCOONH₄, Pd/C, MeOH, reflux->90[2]
Transfer HydrogenolysisGeneral PeptidesCyclohexene, 10% Pd/C--[6]
Acidic Cleavage
Strong AcidCbz-Phenylalanine33% HBr in AcOH, rt-~90[4]
Strong AcidGeneral ProcedureIPA·HCl, 65-75°C4 h-[4]

Experimental Protocols

The following are detailed protocols for the two primary methods of Cbz deprotection. Researchers should optimize these conditions for their specific cyclobutane amino acid derivative.

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of a Cbz-protected cyclobutane amino acid using palladium on carbon with hydrogen gas.

Materials:

  • Cbz-protected cyclobutane amino acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve the Cbz-protected cyclobutane amino acid (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected cyclobutane amino acid.

  • Purify the product if necessary, typically by recrystallization or chromatography.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This protocol describes the deprotection of a Cbz-protected cyclobutane amino acid using a solution of hydrogen bromide in acetic acid.

Materials:

  • Cbz-protected cyclobutane amino acid

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Anhydrous diethyl ether

  • Reaction flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry reaction flask, dissolve the Cbz-protected cyclobutane amino acid (1.0 equivalent) in 33% HBr in acetic acid at room temperature.

  • Stir the solution and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, precipitate the product by adding the reaction mixture to a stirred flask of cold, anhydrous diethyl ether.

  • Collect the precipitated hydrobromide salt of the deprotected amino acid by filtration.

  • Wash the solid product with anhydrous diethyl ether to remove residual acetic acid and byproducts.

  • Dry the product under vacuum.

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

Workflow for Catalytic Hydrogenolysis of Cbz-Protected Cyclobutane Amino Acids cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation start Dissolve Cbz-protected cyclobutane amino acid in solvent add_catalyst Add 10% Pd/C catalyst start->add_catalyst purge Evacuate and backfill with H₂ (3x) add_catalyst->purge react Stir under H₂ atmosphere at room temperature purge->react monitor Monitor reaction by TLC or LC-MS react->monitor purge_inert Purge with inert gas monitor->purge_inert Reaction Complete filter Filter through Celite® to remove catalyst purge_inert->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify product concentrate->purify

Caption: Workflow for Catalytic Hydrogenolysis.

Logical Relationship of Cbz-Deprotection Method Selection

Decision Tree for Cbz-Deprotection Method Selection start Cbz-Protected Cyclobutane Amino Acid check_sensitivity Are there any hydrogenation-sensitive groups present? start->check_sensitivity catalytic_hydrogenolysis Catalytic Hydrogenolysis (Standard or Transfer) check_sensitivity->catalytic_hydrogenolysis No acidic_cleavage Acidic Cleavage (e.g., HBr/AcOH) check_sensitivity->acidic_cleavage Yes check_acid_lability Are there any acid-labile groups present? acidic_cleavage->check_acid_lability consider_alternatives Consider alternative protecting groups or milder acidic conditions check_acid_lability->consider_alternatives Yes

Caption: Decision tree for method selection.

References

Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Removal of the Cbz Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the intricate assembly of peptides and complex drug molecules.[1] Its widespread use stems from its notable stability across a diverse range of chemical conditions, coupled with its facile and clean removal via catalytic hydrogenation. This application note provides detailed protocols and comparative data for the deprotection of Cbz-protected amines, serving as a comprehensive guide for laboratory practice.

The removal of the Cbz group is typically achieved through hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. This process can be carried out using hydrogen gas directly or through transfer hydrogenation, where a hydrogen donor molecule provides the necessary hydrogen in situ.[2]

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds in a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which leads to the formation of toluene and a transient carbamic acid intermediate. This intermediate is inherently unstable and spontaneously undergoes decarboxylation to yield the desired free amine and carbon dioxide.[1]

General Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency and selectivity of Cbz deprotection are highly dependent on the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various methodologies to facilitate the selection of an appropriate system.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
Substrate ExampleCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2RT>95[1]
Various Cbz-Amines5% Pd/C (5 wt%)MethanolNot Specified0.5 - 2Room Temp93-98[2]
Cbz-(Ala)410% Pd/C (10-20 mol%)Methanol1 (balloon)-Room Temp-[2]
Table 2: Catalytic Transfer Hydrogenolysis Conditions
Substrate ExampleCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)
Various Cbz-Amines10% Pd/C (10 wt%)NaBH₄ (1 equiv.)MethanolRoom Temp3-10 min93-98[2]
Cbz-Amino Acid10% Pd/CAmmonium FormateMethanolRoom Temp1 - 2 hHigh[2]
Cbz-DipeptidePalladium BlackFormic AcidMethanolRoom Temp< 10 min>95[2]
Halogenated Cbz-protected peptides10% Pd/CAmmonium FormateMethanol or DMFRoom Temp-Quantitative

Experimental Protocols

The following are detailed protocols for the removal of the Cbz protecting group.

Protocol 1: Standard Catalytic Hydrogenation using H₂ Gas

This protocol outlines the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad or membrane filter)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of MeOH) in a reaction flask.

  • Carefully add 10% Pd/C to the solution. The catalyst loading typically ranges from 10-20 mol% relative to the substrate.[1][2]

  • Seal the flask and purge the system by evacuating the air and backfilling with an inert gas. Repeat this cycle three times.

  • Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[1]

  • Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by a suitable method such as crystallization or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid or Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[3]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.[1]

  • To the stirred suspension, add the hydrogen donor:

    • For Formic Acid: Add formic acid (2-5 equivalents) dropwise at room temperature.[1]

    • For Ammonium Formate: Add ammonium formate (2-4 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[1]

  • Concentrate the filtrate under reduced pressure.

  • Note: When using formic acid or ammonium formate, the product may be obtained as the formate or ammonium salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]

Visualizations

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Cbz-Protected Amine Cbz-Protected Amine Free_Amine Free Amine Cbz-Protected Amine->Free_Amine Hydrogenolysis & Decarboxylation H2_Source Hydrogen Source (H₂ Gas or Donor) H2_Source->Free_Amine Pd_C Pd/C Pd_C->Free_Amine Toluene Toluene CO2 CO₂

Caption: Chemical transformation in Cbz deprotection.

cluster_h2_source Hydrogen Source Start Start Dissolve Dissolve Cbz-Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Setup_Atmosphere Setup Reaction Atmosphere (Inert Gas Purge -> H₂ Atmosphere) Add_Catalyst->Setup_Atmosphere H₂ Gas Transfer_Hydrogenation Add Hydrogen Donor (e.g., Formic Acid) Add_Catalyst->Transfer_Hydrogenation Transfer Stir Stir Reaction Mixture Setup_Atmosphere->Stir Transfer_Hydrogenation->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Reaction Workup Monitor->Workup Filter Filter to Remove Catalyst Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for catalytic hydrogenation.

Problem Incomplete or Slow Reaction Cause1 Catalyst Poisoning (e.g., Sulfur impurities) Problem->Cause1 Cause2 Poor Catalyst Activity Problem->Cause2 Cause3 Insufficient Hydrogen Problem->Cause3 Cause4 Poor Mixing Problem->Cause4 Cause5 Product Inhibition Problem->Cause5 Solution1 Purify Substrate or Use Alternative Method Cause1->Solution1 Solution2 Use Fresh/Higher Loading of Catalyst Cause2->Solution2 Solution3 Increase H₂ Pressure Cause3->Solution3 Solution4 Improve Agitation Cause4->Solution4 Solution5 Add Weak Acid (e.g., Acetic Acid) Cause5->Solution5

Caption: Troubleshooting workflow for Cbz deprotection.

Troubleshooting

Common issues during Cbz deprotection via catalytic hydrogenation include incomplete or slow reactions. Here are some potential causes and their solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds.[4] If the substrate contains sulfur, alternative deprotection methods may be necessary. Ensuring the purity of the starting material is crucial.

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time. Using a fresh batch of high-quality catalyst or increasing the catalyst loading can often resolve this issue.[4]

  • Insufficient Hydrogen: Inadequate hydrogen supply can lead to a sluggish reaction. For reactions using hydrogen gas, ensuring a positive pressure or increasing the pressure (e.g., to 50 psi) can be beneficial.[4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is vital to ensure proper contact between the substrate and the catalyst surface. Vigorous stirring is recommended.[4]

  • Product Inhibition: The amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity. The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine, reducing its coordination to the catalyst and improving the reaction rate.[4]

References

Application Notes and Protocols: Utilizing trans-3-(Cbz-amino)cyclobutanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. These modified peptides often exhibit increased stability against enzymatic degradation, improved conformational rigidity, and enhanced biological activity. One such valuable building block is trans-3-(Cbz-amino)cyclobutanecarboxylic acid . The cyclobutane ring imposes significant conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets. The benzyloxycarbonyl (Cbz) protecting group on the amino functionality allows for selective deprotection and coupling strategies during solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis, along with methods for purification and characterization. Furthermore, we present an example of the biological application of peptides containing a related aminocyclobutane moiety, highlighting their potential to modulate cellular signaling pathways.

Data Presentation

Table 1: Materials and Reagents for SPPS
Material/ReagentSupplierGradePurpose
Rink Amide MBHA resinSigma-Aldrich100-200 meshSolid support for peptide amide synthesis
Fmoc-protected amino acidsVariousSynthesis gradeStandard amino acid building blocks
Fmoc-trans-3-(amino)cyclobutanecarboxylic acid VariousSynthesis gradeCyclobutane amino acid building block
N,N-Dimethylformamide (DMF)VariousPeptide synthesis gradeSolvent
Dichloromethane (DCM)VariousACS gradeSolvent
PiperidineSigma-AldrichACS reagentFmoc deprotection
HBTU (HATU or HCTU can also be used)VariousSynthesis gradeCoupling reagent
HOBt (or Oxyma)VariousSynthesis gradeCoupling additive
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide synthesis gradeBase for coupling
Trifluoroacetic acid (TFA)Sigma-AldrichReagent gradeCleavage from resin
Triisopropylsilane (TIS)Sigma-Aldrich99%Scavenger
Dithiothreitol (DDT)Sigma-Aldrich>99.5%Scavenger
Acetonitrile (ACN)VariousHPLC gradeHPLC solvent
WaterVariousHPLC gradeHPLC solvent

Note: The Cbz-protected version of trans-3-aminocyclobutanecarboxylic acid is not as commonly available with an Fmoc group for standard SPPS. The protocol below assumes the use of a commercially available Fmoc-protected version. If starting with the Cbz-protected amino acid, a different synthetic strategy might be required, such as solution-phase coupling or on-resin protection group manipulation.

Table 2: Representative SPPS Cycle Parameters for a 10-mer Peptide
StepReagent(s)TimeNumber of Repetitions
SwellingDMF30 min1
Fmoc Deprotection20% Piperidine in DMF5 min2
WashingDMF30 sec5
Coupling4 eq Fmoc-AA, 3.9 eq HBTU, 4 eq HOBt, 8 eq DIPEA in DMF45 min2
WashingDMF30 sec3
Capping (Optional)Acetic anhydride, DIPEA in DMF10 min1
WashingDMF, DCM30 sec3 each
Table 3: Purification and Analysis of a Representative Cyclobutane-Containing Peptide
ParameterValue/Method
Purification
MethodPreparative Reverse-Phase HPLC
ColumnC18, 10 µm, 250 x 22 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 30 min
Flow Rate15 mL/min
Detection220 nm
Analysis
Purity AssessmentAnalytical Reverse-Phase HPLC
Purity>95%
Identity ConfirmationMALDI-TOF Mass Spectrometry
Calculated Mass [M+H]⁺e.g., 1254.7 Da
Observed Mass [M+H]⁺e.g., 1254.6 Da

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing trans-3-Aminocyclobutanecarboxylic Acid

This protocol outlines the manual synthesis of a peptide amide on Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place 100 mg of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted syringe reactor.

  • Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.

  • Add HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq).

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 45 minutes at room temperature.

  • To ensure complete coupling, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Wash the resin with DMF (3 x 2 mL).

  • For coupling of Fmoc-trans-3-(amino)cyclobutanecarboxylic acid, a double coupling is recommended to ensure high efficiency.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

  • Add 2 mL of the cleavage cocktail to the resin.

  • React for 2-3 hours at room temperature with occasional agitation.

  • Note on Cbz-group stability: The Cbz group is generally labile to strong acids like HF, but its stability in TFA can be variable. Complete cleavage of the Cbz group is expected with this TFA cocktail. If the N-terminal Cbz group needs to be retained, this cleavage method is not suitable. An alternative would be to use a more acid-labile resin and a milder cleavage cocktail, though this would require careful optimization.

7. Peptide Precipitation and Purification:

  • Filter the cleavage mixture into a cold diethyl ether solution (10 mL).

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative RP-HPLC as described in Table 3.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Peptide Analysis

1. Analytical HPLC:

  • Dissolve a small amount of the lyophilized peptide in water/acetonitrile.

  • Inject onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Run a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 20-30 minutes.

  • Monitor the absorbance at 220 nm to determine the purity of the peptide.

2. Mass Spectrometry:

  • Confirm the identity of the purified peptide by MALDI-TOF or ESI-MS.

  • Prepare the sample according to the instrument's standard procedures and acquire the mass spectrum.

  • Compare the observed mass with the calculated mass of the desired peptide.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for SPPS of a cyclobutane-containing peptide.

Signaling Pathway: IL-6 Secretion and Action in Macrophages

The incorporation of aminocyclobutane derivatives into the immunomodulatory peptide tuftsin has been shown to enhance its activity in stimulating interleukin-6 (IL-6) secretion from macrophages.[1] IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation and the immune response. The following diagram illustrates a simplified signaling pathway of IL-6 action on a macrophage.

IL6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL6 IL-6 IL6R IL-6 Receptor (IL-6Rα) IL6->IL6R Binding gp130 gp130 IL6R->gp130 Association JAK JAK gp130->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) STAT3_active->Gene_Expression Nuclear Translocation & Transcription SOCS3 SOCS3 SOCS3->JAK Inhibition Gene_Expression->SOCS3 Induction of Negative Feedback

Caption: Simplified IL-6 signaling pathway in macrophages.

References

Synthetic Route to trans-3-Aminocyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Aminocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, serving as a constrained β-amino acid analogue. Its rigid cyclobutane scaffold allows for the exploration of well-defined conformational spaces in the design of bioactive molecules, including peptides and small molecule inhibitors. This document provides a detailed synthetic route to trans-3-aminocyclobutanecarboxylic acid, starting from commercially available methyl 3-oxocyclobutanecarboxylate. The described methodology involves a four-step sequence: 1) stereoselective reduction of the ketone to a cis-alcohol, 2) stereochemical inversion of the alcohol to a trans-azide via a Mitsunobu reaction, 3) reduction of the azide to the corresponding amine, and 4) hydrolysis of the methyl ester to the final carboxylic acid.

Overall Synthetic Pathway

The synthetic strategy is designed to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring, yielding the desired trans isomer.

G start Methyl 3-oxocyclobutanecarboxylate step1 Methyl cis-3-hydroxycyclobutanecarboxylate start->step1 1. NaBH4, MeOH step2 Methyl trans-3-azidocyclobutanecarboxylate step1->step2 2. PPh3, DIAD, DPPA, THF step3 Methyl trans-3-aminocyclobutanecarboxylate step2->step3 3. H2, Pd/C, MeOH end_product trans-3-Aminocyclobutanecarboxylic acid step3->end_product 4. LiOH, THF/H2O

Caption: Overall synthetic route to trans-3-aminocyclobutanecarboxylic acid.

Experimental Protocols

Step 1: Stereoselective Reduction of Methyl 3-Oxocyclobutanecarboxylate

This protocol describes the stereoselective reduction of the ketone to the corresponding cis-alcohol. The hydride attack occurs preferentially from the less sterically hindered face of the cyclobutane ring, leading to the formation of the cis isomer as the major product.

Protocol:

  • To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of acetone.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl cis-3-hydroxycyclobutanecarboxylate.

ParameterValue
Starting Material10.0 g
Sodium Borohydride2.95 g
Methanol350 mL
Yield 85-95%
Purity (by NMR) >95%
Step 2: Mitsunobu Reaction for Stereochemical Inversion

This step utilizes a Mitsunobu reaction to invert the stereochemistry at the hydroxyl-bearing carbon, converting the cis-alcohol to a trans-azide. Diphenylphosphoryl azide (DPPA) serves as the azide source. This reaction proceeds with a clean Sₙ2-type inversion of configuration.[1][2]

Protocol:

  • To a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield methyl trans-3-azidocyclobutanecarboxylate.

ParameterValue
Starting Material5.0 g
Triphenylphosphine13.6 g
Diisopropyl Azodicarboxylate10.4 mL
Diphenylphosphoryl Azide11.2 mL
Anhydrous THF350 mL
Yield 70-80%
Purity (by NMR) >95%
Step 3: Reduction of the Azide to the Amine

The azido group is reduced to the primary amine via catalytic hydrogenation. This method is generally clean and high-yielding.

Protocol:

  • To a solution of methyl trans-3-azidocyclobutanecarboxylate (1.0 eq) in methanol (0.1 M), add 10% palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl trans-3-aminocyclobutanecarboxylate, which can often be used in the next step without further purification.

ParameterValue
Starting Material3.0 g
10% Palladium on Carbon300 mg
Methanol175 mL
Yield >95%
Purity (by NMR) >95%
Step 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the corresponding carboxylic acid using lithium hydroxide.

Protocol:

  • To a solution of methyl trans-3-aminocyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (1:1, 0.1 M), add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH 5-6 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to a small volume.

  • The product can be isolated by crystallization or by purification on an ion-exchange column.

ParameterValue
Starting Material2.0 g
Lithium Hydroxide1.17 g
THF/Water (1:1)140 mL
Yield 80-90%
Purity (by HPLC) >98%

Experimental Workflow Visualization

G cluster_0 Step 1: Reduction cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Azide Reduction cluster_3 Step 4: Hydrolysis a0 Dissolve Starting Material in MeOH a1 Add NaBH4 at 0°C a0->a1 a2 Reaction and Quench a1->a2 a3 Workup and Purification a2->a3 b0 Dissolve Alcohol and PPh3 in THF a3->b0 b1 Add DIAD and DPPA at 0°C b0->b1 b2 Reaction at RT b1->b2 b3 Purification b2->b3 c0 Dissolve Azide in MeOH b3->c0 c1 Add Pd/C and Hydrogenate c0->c1 c2 Filtration c1->c2 c3 Concentration c2->c3 d0 Dissolve Ester in THF/H2O c3->d0 d1 Add LiOH d0->d1 d2 Acidification d1->d2 d3 Isolation d2->d3

Caption: Experimental workflow for the synthesis of trans-3-aminocyclobutanecarboxylic acid.

References

Application Notes and Protocols: Acidic Cleavage of the Cbz Group in the Presence of Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, lauded for its general stability.[1] However, its removal, particularly in the presence of other sensitive functional groups, necessitates a careful selection of deprotection strategies to ensure high selectivity and yield. While catalytic hydrogenolysis is a common method for Cbz cleavage, it is incompatible with substrates containing reducible functionalities such as alkenes, alkynes, or certain sulfur-containing residues.[2][3] In such cases, acidic cleavage presents a viable and often necessary alternative.[2]

This document provides detailed application notes and protocols for the acidic cleavage of the Cbz group, with a special focus on maintaining the integrity of other acid-sensitive moieties. We will explore various acidic conditions, from traditional strong acids to modern Lewis acid systems, and provide a framework for selecting the optimal method.[1][4]

Deprotection Strategies: An Overview

The choice of an acidic reagent for Cbz deprotection is contingent upon the overall acid lability of the substrate. The primary strategies for acidic Cbz cleavage include the use of strong Brønsted acids and Lewis acids.

Brønsted Acid-Mediated Cleavage: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) and trifluoroacetic acid (TFA) are effective for Cbz removal.[5] The mechanism is believed to involve either a direct SN2 attack by a nucleophile (e.g., bromide) on the benzylic carbon or an SN1-type cleavage to form a stable benzyl cation.[6][7] However, these harsh conditions can lead to the cleavage of other acid-labile groups, such as tert-butoxycarbonyl (Boc), and may cause side reactions like acetylation when acetic acid is used as a solvent.[1][3]

Lewis Acid-Mediated Cleavage: Lewis acids, particularly in combination with fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offer a milder alternative.[4] The AlCl₃/HFIP system, for instance, has demonstrated high efficiency and excellent functional group tolerance, enabling the deprotection of Cbz in the presence of nitro groups, nitriles, halogens, and double bonds.[4][8]

Data Presentation: Comparison of Acidic Cbz Deprotection Methods

The following table summarizes the performance of various acidic reagents for Cbz deprotection, allowing for an easy comparison of their efficacy and compatibility.

Deprotection ReagentTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Typical Purity (%)Compatibility Notes
33% HBr in Acetic Acid1 - 2 hours[5]Room Temperature> 90[5]> 95[5]Not orthogonal to Boc and other highly acid-labile groups.[1] Can cause acetylation of the product amine.[3]
Trifluoroacetic Acid (TFA)1 - 4 hours[1][5]Room TemperatureVariable (70-90%)[1]> 95[5]Not orthogonal to Boc and other acid-labile groups.[1]
Aluminum trichloride (AlCl₃) in HFIP2 - 16 hours[1][4]Room Temperature> 90[1][4]> 95[1]Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[1] Tolerates sensitive groups like nitro, nitriles, and halogens.[4]
Methanesulfonic acid in HFIPNot specifiedRoom TemperatureOften quantitative[9]Not specifiedEnables Cbz removal in the presence of hydrogenation-labile functionality.[9]

Experimental Protocols

Protocol 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid

This protocol is suitable for substrates that are robust and do not contain other acid-sensitive protecting groups.[2]

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature in a round-bottom flask equipped with a stir bar.[2]

  • Reaction Monitoring: Stir the solution at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 1-2 hours.[5]

  • Work-up and Precipitation: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected amine.[5][7]

  • Isolation: Collect the precipitate by filtration, washing thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[5]

  • Drying: Dry the resulting solid under vacuum to obtain the crude amine hydrobromide.[5]

  • Purification (Optional): The crude product can be further purified by recrystallization or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

Protocol 2: Cleavage of Cbz Group using Trifluoroacetic Acid (TFA)

This protocol utilizes TFA, a strong acid that can be used for Cbz cleavage, often with the addition of scavengers to trap the released benzyl cation and prevent side reactions.[5]

Materials:

  • Cbz-protected compound

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a "cleavage cocktail" consisting of TFA and appropriate scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Use enough of the cocktail to fully dissolve the substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.[5]

  • Work-up and Precipitation: Once the reaction is complete, precipitate the deprotected product by adding an excess of cold, anhydrous diethyl ether.[5]

  • Isolation: Collect the precipitate by centrifugation or filtration.[5]

  • Washing: Wash the precipitate thoroughly with cold diethyl ether to remove TFA and scavengers.[5]

  • Drying: Dry the product under vacuum to yield the crude amine as a TFA salt.[5]

  • Purification: For high purity, further purification by RP-HPLC is recommended.[5]

Protocol 3: Mild Cleavage of Cbz Group using Aluminum Trichloride in HFIP

This protocol is designed for substrates containing sensitive functional groups that are incompatible with harsher acidic conditions.[4]

Materials:

  • Cbz-protected amine

  • Aluminum trichloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP (4 mL per mmol of substrate), add AlCl₃ (3 equivalents) at room temperature. The reaction mixture will be a suspension.[4]

  • Reaction Monitoring: Stir the suspension at room temperature for 2 to 16 hours. Monitor the reaction's completion by TLC or UPLC-MS analysis.[4]

  • Work-up and Extraction: After completion, dilute the reaction mixture with CH₂Cl₂ (20 mL), which should result in a clear, homogeneous solution. Quench the reaction by adding aqueous NaHCO₃ solution (20 mL) and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).[4]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]

  • Purification: Purify the crude residue by column chromatography using a suitable eluent system (e.g., hexanes/EtOAc or CH₂Cl₂/MeOH) to yield the free amine.[4]

Visualizations

G cluster_mechanism Acidic Cbz Cleavage Mechanism Cbz_amine Cbz-Protected Amine Protonated_carbamate Protonated Carbamate Cbz_amine->Protonated_carbamate H+ Carbamic_acid Carbamic Acid Protonated_carbamate->Carbamic_acid Cleavage Benzyl_cation Benzyl Cation (SN1) or Benzyl Bromide (SN2) Protonated_carbamate->Benzyl_cation Free_amine Free Amine Carbamic_acid->Free_amine Decarboxylation CO2 CO2 Carbamic_acid->CO2

Caption: Mechanism of Acidic Cbz Deprotection.

G cluster_workflow General Experimental Workflow for Acidic Cbz Deprotection Start Start: Cbz-Protected Substrate Dissolution Dissolve in Acidic Reagent Start->Dissolution Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Dissolution->Reaction Precipitation Precipitate Product (e.g., with Diethyl Ether) Reaction->Precipitation Isolation Isolate by Filtration/ Centrifugation Precipitation->Isolation Washing Wash with Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Purification Purification (Recrystallization/HPLC) Drying->Purification End Final Product: Deprotected Amine Purification->End

Caption: Experimental Workflow for Cbz Deprotection.

G cluster_decision Decision Tree for Selecting Acidic Cbz Deprotection Method rect_node rect_node Start Substrate Contains Acid-Sensitive Groups? Boc_present Boc Group Present? Start->Boc_present Yes Other_sensitive Other Reducible or Sensitive Groups Present? (e.g., NO2, CN, Halogens) Start->Other_sensitive No Boc_present->Other_sensitive No Use_HBr_TFA Use HBr/AcOH or TFA (Caution: Boc will be cleaved) Boc_present->Use_HBr_TFA Yes Use_AlCl3 Use AlCl3/HFIP (Milder Conditions) Other_sensitive->Use_AlCl3 Yes HBr_TFA_no_Boc Use HBr/AcOH or TFA Other_sensitive->HBr_TFA_no_Boc No Consider_non_acidic Consider Non-Acidic Methods (e.g., Hydrogenolysis)

Caption: Decision Tree for Method Selection.

References

Application Note: A Detailed Protocol for the N-Cbz Protection of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2][3][4] This application note provides a detailed experimental procedure for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The described protocol is based on the well-established Schotten-Baumann conditions, which involve the reaction of the amino acid with benzyl chloroformate under basic aqueous conditions.[1][5]

Reaction Scheme

The N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid proceeds via the reaction of the amino group with benzyl chloroformate in the presence of a base to yield the corresponding N-Cbz protected amino acid.

Reaction_Scheme cluster_0 trans-3-aminocyclobutanecarboxylic_acid trans-3-aminocyclobutanecarboxylic acid plus1 + trans-3-aminocyclobutanecarboxylic_acid->plus1 Benzyl_chloroformate Benzyl chloroformate plus1->Benzyl_chloroformate arrow1 Base (e.g., Na2CO3) Solvent (e.g., Water/Dioxane) Benzyl_chloroformate->arrow1 N-Cbz-trans-3-aminocyclobutanecarboxylic_acid N-Cbz-trans-3-aminocyclobutanecarboxylic acid arrow1->N-Cbz-trans-3-aminocyclobutanecarboxylic_acid plus2 + HCl N-Cbz-trans-3-aminocyclobutanecarboxylic_acid->plus2

Caption: Reaction scheme for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid.

Experimental Protocol

This protocol details the step-by-step procedure for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid.

Materials and Reagents

  • trans-3-Aminocyclobutanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 1,4-Dioxane (optional, to aid solubility)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-aminocyclobutanecarboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[1] If the amino acid has poor water solubility, a co-solvent such as 1,4-dioxane can be added. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 to 1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of the reaction mixture) to remove any unreacted benzyl chloroformate and other non-polar impurities.[1]

    • Separate the aqueous layer and cool it in an ice bath.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl.[1] The N-Cbz protected product, being less water-soluble, may precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-trans-3-aminocyclobutanecarboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel if required.

Data Summary

The following table provides a summary of the key quantitative data for the experimental protocol.

ParameterValue
trans-3-Aminocyclobutanecarboxylic acid1.0 equivalent
Benzyl Chloroformate (Cbz-Cl)1.1 - 1.2 equivalents
Sodium Carbonate (Na₂CO₃)2.5 equivalents
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
pH for Acidification~2
Expected YieldHigh (typically > 85%)

Experimental Workflow

The following diagram illustrates the workflow for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Amino Acid in Aqueous Base add_cbz Add Benzyl Chloroformate at 0-5 °C start->add_cbz react Stir at Room Temperature (2-4 hours) add_cbz->react wash Wash with Diethyl Ether react->wash acidify Acidify Aqueous Layer to pH 2 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product N-Cbz-trans-3-aminocyclobutanecarboxylic acid purify->end_product

Caption: Workflow diagram for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid.

Safety Precautions

  • Benzyl chloroformate is a lachrymator and is corrosive.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed with caution, especially during the addition of benzyl chloroformate and the acidification step, as gas evolution may occur.

  • Palladium on carbon, used for the deprotection of the Cbz group, can be pyrophoric and should be handled with care when dry.[1]

This detailed protocol provides a reliable method for the N-Cbz protection of trans-3-aminocyclobutanecarboxylic acid, a crucial step in the synthesis of more complex molecules for research and drug development.

References

Application Notes and Protocols: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of trans-3-(Cbz-amino)cyclobutanecarboxylic acid as a versatile synthetic building block in medicinal chemistry and drug discovery. The constrained cyclobutane ring and the presence of both amino and carboxylic acid functionalities make it an attractive scaffold for the synthesis of novel peptidomimetics, PROTACs, and other biologically active molecules.

Introduction

This compound is a non-proteinogenic β-amino acid. Its rigid cyclobutane core introduces conformational constraints into peptide backbones, influencing secondary structures and potentially enhancing metabolic stability and receptor binding affinity.[1] The carbamoylbenzyl (Cbz) protecting group on the amine allows for selective manipulation of the carboxylic acid functionality for peptide coupling or other modifications. This building block is particularly valuable in the design of peptidomimetics and as a linker in Proteolysis Targeting Chimeras (PROTACs).[2][3]

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₄[4]
Molecular Weight 249.27 g/mol [4]
CAS Number 1217802-45-3[4]
Appearance White to yellow solid
Purity Typically ≥97%[4]
Storage Refrigerator

Applications in Synthesis

Peptidomimetics and Foldamers

The incorporation of this compound into peptide chains can induce unique folding patterns and increase resistance to enzymatic degradation. Cyclobutane β-amino acids are known to be valuable building blocks for constructing peptidomimetics and helical foldamers.[5] The trans stereochemistry of the substituents on the cyclobutane ring provides a well-defined spatial orientation for the amino and carboxyl groups, influencing the overall peptide conformation.

PROTAC Linkers

The Boc-protected analogue, trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, is utilized as a PROTAC linker.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The constrained nature of the cyclobutane ring can provide optimal spacing and orientation for the two ligands of the PROTAC. The Cbz-protected version described here can be readily converted to the free amine for similar applications in PROTAC synthesis.

Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound, based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from a commercially available precursor, trans-3-aminocyclobutanecarboxylic acid.

Reaction Scheme:

G start trans-3-Aminocyclobutanecarboxylic acid reagents Benzyl Chloroformate (Cbz-Cl) Sodium Bicarbonate (NaHCO₃) Water/Dioxane start->reagents product This compound reagents->product

Caption: Synthesis of the target compound.

Materials:

  • trans-3-Aminocyclobutanecarboxylic acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve trans-3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water and extract the aqueous phase with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%
Protocol 2: Incorporation into a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a dipeptide on a solid support using standard Fmoc-based chemistry. This requires the synthesis of the Fmoc-protected version of the amino acid first.

Workflow Diagram:

G cluster_0 Fmoc-Protection cluster_1 SPPS A This compound B Deprotection (H₂/Pd-C) A->B C trans-3-Aminocyclobutanecarboxylic acid B->C D Fmoc-OSu, NaHCO₃ C->D E Fmoc-trans-3-aminocyclobutanecarboxylic acid D->E F Resin-Bound Amino Acid G Fmoc Deprotection (Piperidine) F->G H Coupling with Fmoc-protected amino acid G->H I Cleavage and Deprotection (TFA) H->I J Purification (HPLC) I->J K Final Dipeptide J->K G cluster_0 PROTAC Mechanism of Action cluster_1 Role of Cyclobutane Linker A Target Protein D Ternary Complex (Target-PROTAC-E3) A->D B PROTAC B->D C E3 Ligase C->D E Ubiquitination of Target D->E F Proteasomal Degradation E->F G Constrained Conformation H Optimal Orientation of Ligands G->H I Enhanced Ternary Complex Formation H->I I->D

References

Application Notes and Protocols for Amide Coupling Reactions with trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of amides from trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The incorporation of the rigid cyclobutane scaffold can impart unique conformational constraints on molecules, making this reagent particularly interesting for the development of novel therapeutics. The protocols outlined below utilize common coupling reagents and are intended to serve as a practical guide for laboratory synthesis.

Introduction to Amide Coupling with Cyclobutane Derivatives

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery and development. The unique structural and conformational properties of cyclobutane-containing molecules make them attractive motifs in medicinal chemistry. This compound offers a synthetically versatile platform for introducing a constrained beta-amino acid moiety into target molecules. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically diverse amines.

Comparative Analysis of Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful synthesis of amides from this compound. The following table summarizes the performance of commonly used coupling reagents for the amidation of cyclobutane carboxylic acids with representative amines. While specific yields for this compound are not widely reported in comparative studies, the data presented for a generic cyclobutane carboxylic acid provides a useful baseline for reagent selection.

Coupling ReagentAdditiveBaseAmine TypeSolventTime (h)Temp. (°C)Yield (%)Purity/Notes
HBTUDIPEAPrimary AmineDMF2RT48.4The product was a mixture of crystals and rods, suggesting potential polymorphism or impurities.[1]
EDC·HClHOBtDIPEAPrimary AmineDMF18239.6Resulted in uniform white crystals, with easier purification due to the water-soluble urea byproduct.[1]
HATUDIPEAPrimary AmineDMF0.5–1RTHighGenerally provides high yields and proceeds rapidly.
DCCHOBtPrimary AmineDCM/DMF12–24RTGoodThe dicyclohexylurea (DCU) byproduct precipitates, which can simplify purification by filtration.

Experimental Protocols

Detailed methodologies for key amide coupling reactions are provided below. These protocols can be adapted for a range of primary and secondary amines for coupling with this compound.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine using HBTU as the coupling reagent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HBTU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted trans-3-(Cbz-amino)cyclobutanecarboxamide. A reported yield for a similar reaction with a generic cyclobutane carboxylic acid is 48.4%.[1]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of EDC in combination with HOBt for the formation of an amide bond between this compound and a primary amine. This method is known for its milder conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[1]

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM is used as the solvent, wash the organic layer successively with 1 M HCl (aq), saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with a suitable organic solvent (e.g., ethyl acetate) and then perform the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A reported yield for a similar reaction with a generic cyclobutane carboxylic acid is 9.6%.[1]

Protocol 3: HATU-Mediated Amide Coupling

This protocol outlines the use of HATU for the efficient coupling of this compound with a primary or secondary amine. HATU is known for its high reactivity and ability to facilitate difficult couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN at 0 °C, add HATU (1.1 eq) and DIPEA or TEA (2.0-3.0 eq).

  • Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer successively with 1 M HCl (aq), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Reaction Logic

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Dissolve Carboxylic Acid, Amine, and Additives activation Add Coupling Reagent (e.g., EDC, HATU) & Base reagents->activation Cool to 0°C coupling Amide Bond Formation (Stir at RT) activation->coupling Warm to RT extraction Aqueous Workup (Wash with acid, base, brine) coupling->extraction Reaction complete purification Column Chromatography extraction->purification product Pure Amide Product purification->product EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide R-CONH-R' O_acylisourea->Amide + R'-NH2 Urea EDU (Byproduct) O_acylisourea->Urea Amine R'-NH2 Amine->Amide

References

Application Note & Protocol: Scale-Up Synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, often incorporated into novel therapeutic agents to impart conformational rigidity and explore new chemical space. Its cyclobutane core and protected amine functionality make it a key component in the synthesis of complex molecules, including protease inhibitors and other bioactive compounds. This application note provides a detailed, scalable protocol for the synthesis of this compound, starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid. The protocol outlines a three-step synthesis involving the formation of a cyclobutanone oxime, followed by a catalytic hydrogenation to yield a mixture of cis- and trans-3-aminocyclobutanecarboxylic acids, and concluding with a selective protection of the trans-isomer's amino group with a benzyloxycarbonyl (Cbz) group.

Overall Synthetic Scheme

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction & Isomerization cluster_2 Step 3: Cbz-Protection & Isolation A 3-Oxocyclobutanecarboxylic Acid B 3-(Hydroxyimino)cyclobutanecarboxylic Acid A->B Hydroxylamine Hydrochloride, Sodium Acetate, Water C cis/trans-3-Aminocyclobutanecarboxylic Acid B->C H2, Pd/C, Acetic Acid D This compound C->D Benzyl Chloroformate, Sodium Bicarbonate, Water/Dioxane

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Oximation3-Oxocyclobutanecarboxylic AcidHydroxylamine HCl, Sodium AcetateWater252~95>98
2Reduction3-(Hydroxyimino)cyclobutanecarboxylic AcidH₂, 10% Pd/CAcetic Acid5012~85 (mixture)cis:trans ≈ 1:1
3Cbz-Protectioncis/trans-3-Aminocyclobutanecarboxylic AcidBenzyl Chloroformate, NaHCO₃Water/Dioxane0-25435-40 (of trans)>99

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Oxocyclobutanecarboxylic Acid≥98%Commercially Available
Hydroxylamine Hydrochloride≥99%Commercially Available
Sodium AcetateAnhydrous, ≥99%Commercially Available
Palladium on Carbon10 wt. %, dryCommercially Available
Acetic AcidGlacial, ≥99.7%Commercially Available
Benzyl Chloroformate≥98%Commercially Available
Sodium Bicarbonate≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric Acid37%Commercially Available
Sodium SulfateAnhydrous, granularCommercially Available

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, hydrogenation apparatus (e.g., Parr hydrogenator), filtration apparatus, pH meter, and analytical instrumentation (NMR, LC-MS).

Step 1: Synthesis of 3-(Hydroxyimino)cyclobutanecarboxylic Acid

This step involves the conversion of the ketone functionality of 3-oxocyclobutanecarboxylic acid to an oxime.

G Start Dissolve 3-Oxocyclobutanecarboxylic Acid in Water Reagents Add Hydroxylamine Hydrochloride and Sodium Acetate Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Precipitation Cool in Ice Bath Reaction->Precipitation Isolation Filter the Precipitate Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Product 3-(Hydroxyimino)cyclobutanecarboxylic Acid Drying->Product G Start Suspend Oxime in Acetic Acid Catalyst Add 10% Pd/C Catalyst Start->Catalyst Hydrogenation Hydrogenate under H₂ Pressure at 50 °C Catalyst->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Concentration Concentrate the Filtrate Filtration->Concentration Product cis/trans-3-Aminocyclobutanecarboxylic Acid Concentration->Product G Start Dissolve Amino Acid Mixture in NaHCO₃ Solution Cooling Cool to 0 °C Start->Cooling Addition Slowly Add Benzyl Chloroformate in Dioxane Cooling->Addition Reaction Stir and Allow to Warm to RT Addition->Reaction Acidification Acidify with HCl Reaction->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Crystallize from Ethyl Acetate/Hexanes Extraction->Purification Product This compound Purification->Product

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cbz Deprotection by Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during Cbz deprotection reactions.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2][3]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] Using a larger amount of catalyst or adding fresh catalyst portion-wise can sometimes help drive the reaction to completion in the presence of mild poisons.[2]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1]

    • Solution: Use a fresh batch of high-quality catalyst.[1][2] Increasing the catalyst loading (e.g., from a typical 5-10 mol% to 10-20 mol%) can also be beneficial.[1][4] Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative.[5]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][2][4]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture to maximize contact between the substrate, hydrogen, and catalyst.[1][2][4]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][6]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][5][6]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction rate will be limited.[6]

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.[4][6] Common solvents include methanol, ethanol, and ethyl acetate.[5][6]

Issue 2: Undesired Side Reactions During Deprotection

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.

  • Reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, or aryl halides can also be reduced under catalytic hydrogenation conditions.[1][2][7]

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1][2] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1]

  • N-Benzylation: In cases of insufficient hydrogen, a side reaction can occur leading to the formation of an N-benzyl tertiary amine.[8]

    • Solution: Ensure an adequate and continuous supply of hydrogen to the reaction.

  • Amine Alkylation with Solvent: When using alcohol solvents like methanol, N-alkylation of the product amine can sometimes be observed.[9]

    • Solution: Consider using alternative solvents such as ethyl acetate, THF, or isopropanol.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally cleanest method for Cbz deprotection?

The most prevalent method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1][2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Q2: My compound contains a sulfur atom. Can I still use catalytic hydrogenation?

Standard catalytic hydrogenation with Pd/C is often problematic for sulfur-containing compounds due to catalyst poisoning.[1][2][3] While using a large excess of catalyst might work in some cases, it is often more effective to choose an alternative deprotection method.[2] Options include acid-catalyzed cleavage (e.g., HBr/acetic acid) or nucleophilic cleavage (e.g., with 2-mercaptoethanol).[1][10]

Q3: My molecule has a double bond that I want to preserve. What should I do?

Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond.[1] In this case, transfer hydrogenolysis might offer better selectivity.[1][2] However, non-reductive methods are safer choices. Acid-catalyzed cleavage with HBr/acetic acid (if no other acid-sensitive groups are present) or milder conditions like AlCl₃/HFIP are excellent alternatives.[1][10] Nucleophilic cleavage is also a suitable option.[1]

Q4: Are there safety concerns with catalytic hydrogenation for Cbz deprotection?

Yes. Palladium on carbon can be pyrophoric, especially when dry and exposed to air, so it should be handled with care.[6] Hydrogen gas is flammable and forms explosive mixtures with air, requiring safe handling in a well-ventilated area.[1][6]

Data Presentation

Table 1: Typical Reaction Parameters for Cbz Deprotection by Catalytic Hydrogenation

ParameterTypical Range/ValueNotes
Catalyst 5-10% Pd/C, 20% Pd(OH)₂/C (Pearlman's)Pearlman's catalyst is often more active.[5]
Catalyst Loading 5-20% (w/w) or 5-10 mol%Higher loading may be needed for difficult substrates or in cases of suspected catalyst poisoning.[1][4][6]
Hydrogen Source H₂ gas, Ammonium formateH₂ gas is common; ammonium formate is used for transfer hydrogenolysis.[1][6]
Hydrogen Pressure 1 atm (balloon) to 50 psi or higherIncreased pressure can accelerate the reaction.[1][2][4][6]
Solvent MeOH, EtOH, EtOAc, THF, Acetic AcidChoice depends on substrate solubility. Acetic acid can prevent product inhibition.[5][6][9]
Temperature Room TemperatureElevated temperatures are generally not required but can sometimes increase the reaction rate.[5][6]
Reaction Time 1-24 hoursHighly substrate-dependent.[6]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Gas

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.

  • Seal the flask and purge with nitrogen or argon, followed by purging with hydrogen gas (a balloon of H₂ is often sufficient for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Wet the filter cake with water before disposal.[2]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Transfer Hydrogenolysis using Pd/C and Ammonium Formate

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH) in a round-bottom flask with a magnetic stir bar.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure. The crude product can then be purified by standard methods to remove ammonium salts.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Cbz Deprotection start Incomplete or Slow Reaction catalyst_check Check Catalyst Activity start->catalyst_check hydrogen_check Check Hydrogen Supply catalyst_check->hydrogen_check Active fresh_catalyst Use Fresh/Higher Loading of Catalyst catalyst_check->fresh_catalyst Inactive? mixing_check Check Mixing hydrogen_check->mixing_check Sufficient increase_pressure Increase H₂ Pressure hydrogen_check->increase_pressure Insufficient? poisoning_check Suspect Catalyst Poisoning? mixing_check->poisoning_check Good improve_agitation Improve Agitation mixing_check->improve_agitation Poor? product_inhibition_check Consider Product Inhibition poisoning_check->product_inhibition_check No purify_substrate Purify Substrate (Remove Sulfur) poisoning_check->purify_substrate Yes add_acid Add Weak Acid (e.g., Acetic Acid) product_inhibition_check->add_acid Possible alternative_method Consider Alternative Deprotection Method purify_substrate->alternative_method

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Deprotection_Method_Selection Cbz Deprotection Method Selection Guide start Cbz-Protected Substrate reducible_groups Contains Reducible Groups? (e.g., Alkenes, Nitro) start->reducible_groups sulfur_containing Contains Sulfur? reducible_groups->sulfur_containing No transfer_hydrogenolysis Transfer Hydrogenolysis reducible_groups->transfer_hydrogenolysis Yes catalytic_hydrogenation Standard Catalytic Hydrogenation (H₂, Pd/C) sulfur_containing->catalytic_hydrogenation No acid_cleavage Acid-Catalyzed Cleavage (e.g., HBr/HOAc) sulfur_containing->acid_cleavage Yes nucleophilic_cleavage Nucleophilic Cleavage acid_cleavage->nucleophilic_cleavage or

Caption: Decision tree for selecting a Cbz deprotection method.

References

Technical Support Center: Synthesis of Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of cyclobutane amino acids. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cyclobutane amino acids, offering potential causes and solutions.

Issue 1: Low Diastereoselectivity in [2+2] Photocycloaddition Reactions

Question: My [2+2] photocycloaddition reaction to form a cyclobutane amino acid precursor is resulting in a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in [2+2] photocycloaddition reactions is a common issue influenced by several factors. The choice of solvent, reaction temperature, and the nature of the reactants and photosensitizer all play crucial roles.

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. It is recommended to screen a variety of solvents with different polarities.

    Data Presentation: Effect of Solvent on Diastereoselectivity

SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
Hexane1.881:1.5
Toluene2.381:1.2
Dichloromethane (DCM)8.932:1
Acetonitrile (MeCN)37.53:1
Methanol (MeOH)32.74:1
  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the thermodynamically more stable transition state. Running the reaction at 0°C or -78°C is a common strategy.

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants can effectively control the facial selectivity of the cycloaddition. The choice of auxiliary should be based on the specific substrate and desired stereoisomer.

Experimental Protocol: Optimization of Diastereoselectivity in a [2+2] Photocycloaddition

  • Solvent Screening:

    • Set up five parallel reactions, each with a different solvent (e.g., hexane, toluene, DCM, acetonitrile, methanol).

    • Ensure all other reaction parameters (concentration, temperature, light source, photosensitizer) are kept constant.

    • Monitor the reactions by TLC or LC-MS.

    • Upon completion, determine the diastereomeric ratio in the crude product by ¹H NMR or chiral HPLC.

  • Temperature Optimization:

    • Using the optimal solvent identified in the previous step, set up reactions at different temperatures (e.g., room temperature, 0°C, -78°C).

    • Maintain consistent irradiation time and other parameters.

    • Analyze the diastereomeric ratio of the resulting products.

  • Photosensitizer Selection:

    • If diastereoselectivity is still suboptimal, consider screening different photosensitizers (e.g., benzophenone, thioxanthone). The triplet energy of the sensitizer can influence the reaction pathway.

Issue 2: Formation of Regioisomers in [2+2] Photocycloaddition

Question: My [2+2] photocycloaddition is yielding a mixture of head-to-head (HH) and head-to-tail (HT) regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in intermolecular [2+2] photocycloadditions. The regiochemical outcome is primarily governed by the electronic properties of the reacting alkenes and the stability of the intermediate diradical species.

Potential Causes and Solutions:

  • Electronic Effects: The electronics of the substituents on the reacting double bonds play a significant role. Generally, the reaction proceeds to form the more stable 1,4-diradical intermediate.

    • Electron-rich olefins tend to favor the formation of head-to-tail adducts.

    • Electron-deficient olefins often lead to a higher proportion of head-to-head products.[1]

  • Steric Hindrance: Bulky substituents can sterically disfavor the formation of one regioisomer over the other.

Experimental Protocol: Enhancing Regioselectivity

  • Substrate Modification:

    • If possible, modify the electronic nature of the substituents on the alkene partners to favor the desired regioisomer. For example, the introduction of an electron-withdrawing group on one alkene and an electron-donating group on the other can enhance regioselectivity.

  • Use of Lewis Acids:

    • Lewis acids can coordinate to one of the reactants, altering its electronic properties and influencing the regiochemical outcome of the cycloaddition. A screening of different Lewis acids (e.g., TiCl₄, BF₃·OEt₂) may be beneficial.

Issue 3: Racemization During Peptide Coupling of Cyclobutane Amino Acids

Question: I am observing significant racemization of my cyclobutane amino acid when coupling it to a peptide chain. What are the best practices to minimize this side reaction?

Answer: Racemization is a critical issue in peptide synthesis, particularly with sterically hindered or conformationally constrained amino acids like cyclobutane derivatives. The choice of coupling reagent, additives, base, and reaction conditions are paramount to preserving stereochemical integrity.

Potential Causes and Solutions:

  • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC and DIC can lead to significant racemization if used without an additive.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective at suppressing racemization by forming less reactive, but more selective, activated esters.

  • Base: The choice and amount of base used for neutralization can impact the extent of racemization. Weaker bases and careful control of stoichiometry are recommended.

Data Presentation: Racemization with Various Coupling Reagents and Additives

Coupling ReagentAdditiveBase% Racemization (Typical)
DICNoneDIPEA5-15%
DICHOBtDIPEA<1%
HATUNoneDIPEA<0.5%
COMUNoneDIPEA<0.5%
HCTUNoneNMM<1%

Note: DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine. Data is representative and can vary with substrate and conditions.

Experimental Protocol: Minimizing Racemization in Peptide Coupling

  • Reagent Selection:

    • Choose a modern coupling reagent known for low racemization, such as HATU or COMU.

    • If using a carbodiimide like DIC, always include an additive like HOBt or Oxyma.

  • Step-by-Step Coupling Procedure:

    • Dissolve the N-protected cyclobutane amino acid (1.0 equiv) and the additive (e.g., HOBt, 1.0 equiv) in an appropriate solvent (e.g., DMF).

    • Add the coupling reagent (e.g., DIC, 1.05 equiv) and stir for 10-15 minutes at 0°C to pre-activate the acid.

    • In a separate flask, dissolve the amino-component (peptide-resin or amino ester, 1.0 equiv) in DMF.

    • Add the pre-activated acid solution to the amino-component.

    • If the amino-component is a salt, add a weak base like N-methylmorpholine (NMM) (1.0 equiv) to neutralize it just before adding the activated acid. Avoid using stronger, more sterically hindered bases like DIPEA if possible.

    • Monitor the reaction by a colorimetric test (e.g., Kaiser test for free amines on solid phase) or LC-MS.

    • Work up the reaction as soon as it is complete to avoid prolonged exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclobutane amino acids?

A1: The most prevalent methods for synthesizing cyclobutane amino acids include [2+2] cycloaddition reactions (both thermal and photochemical), and the ring contraction of substituted pyrrolidines.[2][3] Other approaches involve the functionalization of pre-existing cyclobutane scaffolds, such as cyclobutanones.

Q2: I am performing a pyrrolidine ring contraction and observing a significant amount of an alkene byproduct. What is causing this?

A2: The formation of an olefinic side product in the ring contraction of pyrrolidines to cyclobutanes is often due to β-fragmentation of the 1,4-biradical intermediate.[4] This pathway competes with the desired C-C bond formation to close the cyclobutane ring. To minimize this side reaction, it is crucial to optimize the reaction conditions, such as the choice of reagents and temperature, to favor the cyclization pathway.

Q3: Can I use standard peptide coupling conditions for incorporating cyclobutane amino acids into peptides?

A3: While standard conditions can be a starting point, the sterically demanding nature of cyclobutane amino acids often requires optimization to ensure efficient coupling and minimize racemization. It is highly recommended to use coupling reagents and additives known for their efficacy with hindered amino acids and for suppressing racemization, such as HATU, HCTU, or DIC/Oxyma.

Visualizations

experimental_workflow cluster_synthesis Cyclobutane Amino Acid Synthesis cluster_troubleshooting Troubleshooting Low Diastereoselectivity start Starting Materials reaction [2+2] Photocycloaddition start->reaction product Crude Product (Mixture of Diastereomers) reaction->product analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) product->analysis low_dr Low dr? analysis->low_dr optimize Optimize Conditions: - Solvent - Temperature - Photosensitizer low_dr->optimize Yes high_dr Proceed to Purification low_dr->high_dr No optimize->reaction

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_pathways cluster_cycloaddition [2+2] Photocycloaddition cluster_products Potential Products reactants Alkene 1 + Alkene 2 excited_state Excited State Intermediate reactants->excited_state hv diradical 1,4-Diradical Intermediate excited_state->diradical desired_product Desired Cyclobutane Amino Acid Precursor diradical->desired_product Ring Closure (Major Pathway) side_product Side Product (e.g., Regioisomer) diradical->side_product Ring Closure (Minor Pathway) racemization_mechanism l_amino_acid L-Amino Acid (R-configuration) activated_ester Activated Ester l_amino_acid->activated_ester Coupling Reagent oxazolone {Oxazolone Intermediate | (Planar, Achiral)} activated_ester->oxazolone Undesired Rearrangement coupled_product_L Desired Peptide (L-configuration) activated_ester->coupled_product_L Desired Coupling oxazolone->coupled_product_L Coupling coupled_product_D Racemized Peptide (D-configuration) oxazolone->coupled_product_D Coupling d_amino_acid D-Amino Acid (S-configuration)

References

Technical Support Center: Optimization of Palladium-Catalyzed Cbz Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed hydrogenolysis of carbobenzyloxy (Cbz or Z) protecting groups. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during Cbz deprotection reactions.

Issue 1: Slow or Incomplete Reaction

Question: My Cbz hydrogenolysis reaction is sluggish or fails to reach completion. What are the potential causes and how can I address this?

Answer: A slow or incomplete reaction is a common issue in Cbz deprotection. Several factors can be responsible. A systematic approach to troubleshooting is outlined below.

  • Catalyst Activity and Loading: The activity of palladium on carbon (Pd/C) can differ between batches and diminish over time.[1] Ensure you are using a fresh, high-quality catalyst.[1] Increasing the catalyst loading, for example from 5-10% w/w to 10-20% w/w, can also be beneficial.[1][2] Pearlman's catalyst (Pd(OH)₂/C) may be more active for particularly challenging substrates.[2]

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by impurities, especially sulfur and phosphorus-containing compounds.[2][3] If your substrate contains such moieties, consider using a different deprotection method.[1][3] Thorough purification of the starting material to remove contaminants is crucial.[1]

  • Product Inhibition: The amine product of the reaction can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This can be mitigated by adding a weak acid, such as acetic acid, as a co-solvent.[1][2][3] The acid protonates the product amine, preventing its coordination to the catalyst.[1][2]

  • Insufficient Hydrogen: For some substrates, atmospheric pressure of hydrogen may not be sufficient for a complete reaction.[1][2] Increasing the hydrogen pressure, for instance to 50 psi, can enhance the reaction rate.[1][2]

  • Poor Solubility or Mixing: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.[2] If solubility is an issue, experimenting with different solvents or solvent mixtures may be necessary.[2] As this is a heterogeneous reaction, vigorous stirring is essential to ensure effective interaction between the substrate and the catalyst.[1]

Issue 2: Lack of Chemoselectivity

Question: I am observing the reduction of other functional groups in my molecule during Cbz deprotection. How can I improve selectivity?

Answer: Achieving chemoselectivity is critical when other reducible functional groups are present in the substrate.

  • Standard Hydrogenolysis: Catalytic hydrogenation with H₂ gas and Pd/C can reduce other functionalities such as alkenes, alkynes, nitro groups, and some aryl halides.[1][2]

  • Transfer Hydrogenolysis: A milder and often more selective alternative is catalytic transfer hydrogenation.[1][2] This method uses a hydrogen donor like ammonium formate or formic acid instead of hydrogen gas.[1][2]

  • Catalyst Modification: In some cases, catalyst poisons can be used strategically to increase selectivity. For example, a Pd/C-ethylenediamine complex has been shown to selectively hydrogenate various functional groups without cleaving the N-Cbz group.[4]

  • Alternative Deprotection Methods: If chemoselectivity remains a challenge, non-reductive methods for Cbz cleavage should be considered.[1] These include acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium catalyst for Cbz hydrogenolysis?

The most widely used catalyst is 10% Palladium on Carbon (10% Pd/C).[2][3] 5% Pd/C can also be effective.[2][3] For more challenging deprotections, Pearlman's catalyst, 20% Pd(OH)₂/C, is often more active.[2][5]

Q2: What are the typical solvents used for this reaction?

Alcohols such as methanol (MeOH) and ethanol (EtOH) are the most common solvents.[2][3] Ethyl acetate (EtOAc) is also frequently used.[2] Acetic acid can be added as a co-solvent to prevent catalyst deactivation by the amine product.[2]

Q3: Can I use a hydrogen source other than H₂ gas?

Yes, transfer hydrogenolysis offers a convenient alternative to using flammable hydrogen gas.[6] Common hydrogen donors include ammonium formate, formic acid, and sodium borohydride in the presence of a palladium catalyst.[2][6][7]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.[2][6]

Q5: Are there any safety concerns with palladium-catalyzed hydrogenolysis?

Yes. Palladium on carbon can be pyrophoric, especially when dry and exposed to air, so it should be handled with care.[2] Hydrogen gas is highly flammable and should be used in a well-ventilated fume hood with appropriate safety measures in place.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Cbz Hydrogenolysis

ParameterTypical Range/ValueNotes
Catalyst 5-10% Pd/C, 20% Pd(OH)₂/C (Pearlman's)Pearlman's catalyst is often more active for difficult substrates.[2][5]
Catalyst Loading 5-20% (w/w)Higher loading may be needed in cases of catalyst poisoning.[2]
Hydrogen Source H₂ gas (1-50 psi), Ammonium FormateAtmospheric pressure is often sufficient, but higher pressure can increase the rate.[1][2]
Solvent MeOH, EtOH, EtOAcAcetic acid can be added as a co-solvent to prevent product inhibition.[2]
Temperature Room TemperatureElevated temperatures are generally not required.[2]
Reaction Time 1-4 hoursCan be longer for more sterically hindered or complex substrates.[2]

Table 2: Comparison of Catalytic Systems for Cbz Deprotection

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm - 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[5] Disadvantages: Can be slow, catalyst quality varies, pyrophoric risk, may reduce other functional groups.[5]
20% Pd(OH)₂/C (Pearlman's Catalyst) H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active for challenging substrates.[2][5] Disadvantages: Can be slower than expected and may require higher catalyst loading.[5]
Pd/C (Transfer Hydrogenation) Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids H₂ gas, extremely rapid under microwave conditions.[5][8] Disadvantages: Requires a microwave reactor.[5]
Pd/C + Nb₂O₅/C H₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst significantly accelerates the reaction.[5][9] Disadvantages: Requires preparation of a co-catalyst.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus), Celite®.[2]

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[2]

    • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[2]

    • Purge the flask with an inert gas, and then introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[2]

    • Stir the reaction mixture vigorously at room temperature.[2]

    • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]

    • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[2]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst with water before disposal.[2][10]

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[2]

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[2]

Protocol 2: Transfer Hydrogenolysis using Pd/C and Ammonium Formate

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Ammonium Formate (HCOONH₄), Methanol (MeOH) or Ethanol (EtOH), Celite®.[2]

  • Procedure:

    • Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.[2]

    • Carefully add 10% Pd/C to the solution.[2]

    • In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[2]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

    • Wash the Celite® pad with the reaction solvent.[2]

    • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[2]

Visualizations

G start_end start_end process process decision decision output output caution caution start Start setup Reaction Setup: - Dissolve Substrate - Add Catalyst start->setup inert Inert Atmosphere: - Evacuate/Purge with N₂ - Introduce H₂ Source setup->inert caution_pdc Handle Pd/C Safely (Pyrophoric) inert->caution_pdc monitor Monitor Reaction (TLC, LC-MS) inert->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Work-up: - Filter Catalyst - Concentrate Filtrate complete->workup Yes purify Purification (Chromatography, etc.) workup->purify product Final Product purify->product end_node End product->end_node

Caption: General experimental workflow for Cbz deprotection via catalytic hydrogenation.

Troubleshooting issue issue cause cause solution solution incomplete_reaction Issue: Slow or Incomplete Reaction catalyst_poisoning Potential Cause: Catalyst Poisoning incomplete_reaction->catalyst_poisoning poor_activity Potential Cause: Poor Catalyst Activity incomplete_reaction->poor_activity low_hydrogen Potential Cause: Insufficient Hydrogen incomplete_reaction->low_hydrogen product_inhibition Potential Cause: Product Inhibition incomplete_reaction->product_inhibition purify_substrate Solution: Purify Substrate (Remove S, P impurities) catalyst_poisoning->purify_substrate fresh_catalyst Solution: Use Fresh/Higher Loading of Catalyst poor_activity->fresh_catalyst increase_pressure Solution: Increase H₂ Pressure low_hydrogen->increase_pressure add_acid Solution: Add Weak Acid (e.g., Acetic Acid) product_inhibition->add_acid

Caption: Troubleshooting workflow for slow or incomplete Cbz hydrogenolysis.

Mechanism cluster_reaction Cbz Hydrogenolysis Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Amine Free Amine (R-NH₂) Cbz_Amine->Amine Hydrogenolysis Cbz_Amine->Amine         Pd/C         H₂ H2 H₂ Pd_C Pd/C Catalyst Toluene Toluene CO2 CO₂

Caption: Overall transformation in palladium-catalyzed Cbz hydrogenolysis.

References

"preventing epimerization during Cbz-amino acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Carboxybenzyl (Cbz)-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Cbz-amino acid synthesis, and why is it a critical issue?

A1: Epimerization is an undesirable side reaction where the stereochemical integrity at the alpha-carbon (Cα) of an amino acid is inverted, converting one enantiomer (e.g., the L-amino acid) into its diastereomer (the D-amino acid).[1] This process is a major concern because the biological activity of peptides and proteins is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of their constituent amino acids.[1] The presence of the epimerized impurity can alter the final peptide's conformation, reduce its biological efficacy, and introduce purification challenges due to the similar physical properties of the epimers.[1]

Q2: What are the primary chemical mechanisms that cause epimerization during Cbz protection?

A2: There are two main pathways through which epimerization occurs during peptide synthesis:

  • Direct Enolization: Under basic conditions, a base can directly abstract the acidic proton from the alpha-carbon of the amino acid.[1] The resulting enolate is planar, and subsequent re-protonation can occur from either face, leading to a mixture of L and D enantiomers.[1]

  • Oxazolone Formation: The activation of the carboxylic acid group, a necessary step for peptide coupling, can lead to the formation of an intermediate called an oxazolone (or azlactone).[1][2] The proton at the alpha-carbon of the oxazolone is significantly more acidic and is readily abstracted by even weak bases. The resulting achiral intermediate leads to racemization upon ring-opening.[2][3]

Q3: My protocol uses standard Schotten-Baumann conditions and I'm observing epimerization. What are the most likely causes?

A3: The Schotten-Baumann reaction involves using a base to neutralize the HCl generated when benzyl chloroformate (Cbz-Cl) reacts with the amino acid.[4][5] High levels of epimerization under these conditions are typically due to:

  • Excessively High pH: Using a strong base or an excess amount of base can raise the pH to a level where the rate of proton abstraction from the alpha-carbon becomes significant.[6] A pH above 10 is often associated with an increased risk of epimerization.[6]

  • Elevated Temperature: The rate of epimerization increases with temperature. Running the reaction at elevated temperatures to speed it up can inadvertently increase the amount of the undesired epimer.[7]

  • Prolonged Reaction Time: Leaving the reaction to stir for longer than necessary, especially under harsh basic conditions, provides more time for epimerization to occur.

Q4: How can I optimize my reaction conditions to minimize epimerization?

A4: To maintain stereochemical purity, careful control of reaction parameters is essential:

  • Control the pH: Maintain the reaction pH strictly between 8 and 10. Using a buffered system, such as a 2:1 mixture of sodium carbonate and sodium bicarbonate, can be very effective at keeping the pH within this optimal range.[6]

  • Maintain Low Temperature: Perform the reaction at a low temperature. It is standard practice to add the Cbz-Cl reagent dropwise while cooling the reaction mixture in an ice bath, ensuring the temperature stays below 5 °C.[8]

  • Use Weaker Bases: If possible, use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide to avoid excessively high pH.

  • Consider Additives: For particularly sensitive amino acids, the addition of cupric (II) salts (e.g., CuCl₂) along with 1-hydroxybenzotriazole (HOBt) has been shown to suppress epimerization to less than 0.1%.[9]

Q5: How can I detect and quantify the level of epimerization in my product?

A5: Detecting and quantifying the epimerized product requires analytical techniques that can separate diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase allows for the separation and quantification of the L- and D-forms of the Cbz-amino acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to confirm the identity of the product and any side products by their molecular weights, and when coupled with a chiral column, it provides definitive quantification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for quantification unless a chiral shift reagent is used, high-field NMR can sometimes distinguish between diastereomers, especially after coupling the product to a chiral auxiliary.

Troubleshooting Guide
Symptom Possible Cause Recommended Solution
High level of D-isomer detected by HPLC (>2%) pH is too high. Measure and adjust the pH of the aqueous solution to be between 8-10 before and during the addition of Cbz-Cl. Consider using a Na₂CO₃/NaHCO₃ buffer system.[6]
Reaction temperature was not controlled. Ensure the reaction vessel is kept in an ice bath during the entire addition of benzyl chloroformate. Maintain the internal temperature below 5 °C.[7][8]
Base is too strong or concentrated. Switch from NaOH to a weaker base like Na₂CO₃ or NaHCO₃. Use the minimum effective concentration.
Reaction is complete, but yield is low and epimerization is still present. Decomposition of Cbz-Cl. A pH that is too low can cause the benzyl chloroformate to decompose.[6] Ensure the pH is maintained at a minimum of 8.
Prolonged exposure to basic conditions. Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid further epimerization.
Epimerization varies between batches. Inconsistent pH or temperature control. Standardize the protocol. Use a pH meter and a thermometer for every run to ensure reproducibility.
Purity of starting amino acid. Ensure the starting L-amino acid is of high enantiomeric purity.
Quantitative Data Summary

Table 1: Effect of Reaction Additives on Epimerization Suppression

Coupling MethodAdditive(s)Resulting D-Epimer (%)Yield (%)
CarbodiimideNoneHigh (not specified)-
CarbodiimideHOBt22% (for N-methyl amino acid)>90
Various (Carbodiimide, Uronium salts, etc.)ZnCl₂, LiCl, AlCl₃, etc.< 1%>90
Carbodiimide (EDC)HOBt + CuCl₂< 0.1%90-99%
Data synthesized from a study on peptide couplings, highlighting the efficacy of additives in preventing epimerization.[9]

Table 2: Representative Yields for Cbz Protection

Amino AcidBaseTemperatureYield (%)
GlycineNa₂CO₃0 °C> 90
AlanineNaOH0 °C~95
PhenylalanineNaHCO₃Room Temp.> 90
Yields obtained under standard Schotten-Baumann conditions. Note that running at room temperature, as with Phenylalanine, may increase epimerization risk for sensitive amino acids.[8]
Experimental Protocols

Protocol 1: Standard Cbz Protection using Schotten-Baumann Conditions

This protocol is a representative method for the Cbz protection of an amino acid with careful temperature control to minimize epimerization.[8]

  • Dissolution: Dissolve the L-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.

  • Reagent Addition: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Use a thermometer to ensure the internal temperature of the mixture remains below 5 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding 1 M HCl dropwise. The Cbz-protected amino acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.

Protocol 2: Epimerization Analysis by Chiral HPLC

This protocol outlines a general procedure to determine the enantiomeric purity of the synthesized Cbz-amino acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the Cbz-amino acid product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Use a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific Cbz-amino acid.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set to a wavelength where the Cbz group absorbs strongly (e.g., 254 nm).

  • Analysis: Inject a standard of the pure L-Cbz-amino acid and, if available, the D-epimer to determine their retention times. Inject the synthesized sample.

  • Quantification: Integrate the peak areas for both the L- and D-epimers. Calculate the percentage of the D-epimer using the formula: (% D-epimer) = [Area(D) / (Area(D) + Area(L))] * 100.

Visualizations

EpimerizationMechanism cluster_Enolate Planar Enolate Intermediate L_AA Cbz-NH-CHR-COOH Enolate Cbz-NH-CR=C(O⁻)OH L_AA->Enolate Deprotonation Enolate->L_AA Reprotonation (bottom face) D_AA Cbz-NH-CHR-COOH Enolate->D_AA Reprotonation (top face) Base Base (e.g., OH⁻) Base->L_AA ProtonSource Proton Source (e.g., H₂O) ProtonSource->Enolate TroubleshootingWorkflow Start Epimerization Detected (>1% D-Isomer) Check_Temp Was reaction temp below 5°C? Start->Check_Temp Check_pH Was pH maintained between 8-10? Check_Temp->Check_pH Yes Solution_Temp Implement strict ice bath cooling Check_Temp->Solution_Temp No Check_Base Was a mild base (e.g., NaHCO₃) used? Check_pH->Check_Base Yes Solution_pH Use Na₂CO₃/NaHCO₃ buffer and a pH meter Check_pH->Solution_pH No Solution_Base Switch from strong base (NaOH) to NaHCO₃ Check_Base->Solution_Base No End Re-run and Analyze Check_Base->End Yes Solution_Temp->End Solution_pH->End Solution_Base->End ParameterRelationships Epimerization Epimerization Risk Temp ↑ Temperature Temp->Epimerization pH ↑ pH (Basicity) pH->Epimerization Time ↑ Reaction Time Time->Epimerization Base_Strength ↑ Base Strength Base_Strength->pH

References

Technical Support Center: Purification of trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the purification of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.

Troubleshooting Guide

This section addresses common problems observed during the purification process in a simple question-and-answer format.

Q1: My final product has a low melting point and appears oily or gummy, failing to crystallize properly. What should I do?

A1: This is a frequent issue when residual solvents or impurities are present. The Cbz protecting group generally facilitates crystallization, so an oily product suggests purification is incomplete.[1]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and extraction solvents (like ethyl acetate or dichloromethane) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other volatile impurities.

    • Impurity Check: Analyze a sample by Thin Layer Chromatography (TLC) or ¹H NMR to identify potential impurities. Key impurities to look for are unreacted starting materials, benzyl alcohol (a byproduct of the Cbz-Cl reagent), or the cis-isomer.

    • Solvent System for Crystallization: The choice of solvent is critical. If direct crystallization fails, try dissolving the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, chloroform) and then slowly adding a poor solvent (e.g., hexanes, diethyl ether) until turbidity appears.[2] Let it stand to allow for slow crystal formation.

    • Consider Chromatography: If crystallization remains unsuccessful, the product likely requires purification by flash column chromatography on silica gel.

Q2: The overall yield after purification is very low. Where could I be losing my product?

A2: Product loss can occur at several stages, particularly during aqueous workups and extractions, especially if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • Extraction pH: During the acidic workup, ensure the pH of the aqueous layer is sufficiently low (pH 2-3) before extraction. This protonates the carboxylate, making the compound neutral and more soluble in organic solvents like ethyl acetate.[2] If the pH is too high, the compound will remain as a carboxylate salt in the aqueous layer.

    • Number of Extractions: Perform multiple extractions (at least 3x) with your organic solvent to ensure complete removal of the product from the aqueous phase.

    • Emulsion Formation: Zwitterionic or amphiphilic impurities can cause emulsions during extraction, trapping the product in the interfacial layer. If an emulsion forms, try adding brine or filtering the mixture through Celite.

    • Premature Precipitation: The product might precipitate out of the aqueous solution upon acidification. If this occurs, ensure it is fully redissolved in the extraction solvent or isolated by filtration before proceeding.

Q3: My purity analysis (NMR/LC-MS) shows a significant amount of the cis-isomer. How can I separate it?

A3: The separation of diastereomers like cis/trans isomers can be challenging and often cannot be achieved by simple recrystallization.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the most effective method. Careful selection of the eluent system is crucial. A shallow solvent gradient (e.g., starting with a low polarity mixture like 20% ethyl acetate in hexanes and gradually increasing the polarity) can effectively separate the isomers. Monitor the fractions carefully by TLC.

    • Fractional Crystallization: This is a more laborious alternative. It involves a series of crystallization steps from different solvent systems, where it is hoped that one isomer crystallizes preferentially. This is often less efficient than chromatography.

Q4: I suspect the Cbz protecting group was accidentally removed during workup. How can I confirm this and purify the product?

A4: The Cbz group is sensitive to catalytic hydrogenation and strong acids.[1][3] Its cleavage results in the formation of the free amino acid, trans-3-aminocyclobutanecarboxylic acid, which is zwitterionic.

  • Troubleshooting Steps:

    • Confirmation: The deprotected compound has very different solubility. It will be highly soluble in water but insoluble in most organic solvents. An NMR spectrum would show the disappearance of the benzyl protons from the Cbz group.

    • Purification Strategy: If deprotection has occurred, the purification strategy must change.

      • Ion-Exchange Chromatography: This is the standard method for purifying and desalting zwitterionic compounds like amino acids.[4]

      • pH Adjustment: You can try to isolate the zwitterionic impurity by adjusting the pH of an aqueous solution to its isoelectric point, which often causes precipitation.[4] This can be difficult to perform efficiently.

      • Reprotection: If a mixture is obtained, it may be easier to re-protect the free amine with Cbz-Cl and then purify the fully protected target compound.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of commercially available this compound? A: Commercial suppliers typically offer this compound with a purity of 97% or higher.[5][6]

Q: What are the best solvent systems for flash chromatography? A: A common starting point is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether.[7] The optimal ratio depends on the specific impurities but a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable range to explore.

Q: How should I store the purified compound? A: The compound is a stable solid. It should be stored in a refrigerator to ensure long-term stability.[5]

Q: What analytical techniques are recommended for purity assessment? A: A combination of techniques is ideal:

  • ¹H NMR: To confirm the structure and check for proton-containing impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: For quantitative purity analysis, especially for separating closely related impurities like diastereomers. Reverse-phase HPLC can be used, but may be laborious for zwitterionic impurities.[8]

Data Summary

The following table summarizes key data related to the purification and properties of the target compound.

ParameterValue / MethodReference / Notes
Purity (Commercial) ≥ 97%[5][6]
Physical Form White to Yellow Solid[5]
Primary Purification Method RecrystallizationCbz group aids crystallization.[1]
Secondary Purification Method Flash Column ChromatographyFor separating stubborn impurities like cis/trans isomers.[7][9]
Key Impurity Type cis-isomerRequires chromatographic separation.
Potential Byproduct trans-3-aminocyclobutanecarboxylic acidZwitterionic; forms upon accidental deprotection.[4]
Storage Condition Refrigerator[5]

Experimental Protocols

Protocol 1: General Purification via Acid-Base Extraction and Crystallization

This protocol describes a standard workup following the synthesis (Cbz-protection) of the title compound.

  • Quenching & Initial Wash: After the reaction is complete, transfer the aqueous reaction mixture to a separatory funnel. Wash the mixture with diethyl ether (2x volume of reaction) to remove unreacted benzyl chloroformate and other non-polar byproducts. Discard the organic layer.[10]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3. A white precipitate of the crude product may form.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3x volume of reaction). Combine the organic layers.[2][10]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, often as a white or pale-yellow solid/oil.[10]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot chloroform or ethyl acetate.[2]

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator.

    • If no crystals form, add a non-polar "anti-solvent" like hexanes dropwise until the solution becomes cloudy.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Diagrams

Purification Workflow

The following diagram outlines the general workflow for purifying this compound after its synthesis.

G cluster_reaction Reaction Work-up cluster_purification Purification Steps cluster_analysis Final Steps Reaction Aqueous Reaction Mixture Wash Wash with Diethyl Ether Reaction->Wash Acidify Acidify to pH 2-3 with HCl Wash->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Purification Choice Dry->Purify Recrystallize Recrystallization Purify->Recrystallize High crude purity Chromatography Column Chromatography Purify->Chromatography Low purity / Isomers present Product Pure Product Recrystallize->Product Chromatography->Product Analysis Purity Analysis (NMR, LC-MS) Product->Analysis

Caption: General purification workflow for the target compound.

Troubleshooting Logic

This diagram provides a logical path for troubleshooting common purification issues.

G Start Problem with Purified Product CheckPurity Assess Purity (TLC, NMR) Start->CheckPurity LowYield Issue: Low Yield CheckPurity->LowYield Quantity Issue LowPurity Issue: Low Purity CheckPurity->LowPurity Quality Issue CheckExtraction Review Extraction pH and Repetitions LowYield->CheckExtraction CheckEmulsion Check for Emulsions during Work-up LowYield->CheckEmulsion ImpurityType Identify Impurity Type LowPurity->ImpurityType Isomers Cis/Trans Isomers ImpurityType->Isomers Multiple spots (similar Rf) Oily Oily / Gummy Product ImpurityType->Oily Broad peaks / Solvent residue Deprotected Deprotected (Zwitterionic) ImpurityType->Deprotected Water soluble / Missing Cbz peaks RunColumn Action: Run Flash Chromatography Isomers->RunColumn ChangeSolvent Action: Change Crystallization Solvent Oily->ChangeSolvent IonExchange Action: Use Ion-Exchange Chromatography Deprotected->IonExchange ChangeSolvent->RunColumn If fails

Caption: Troubleshooting flowchart for purification problems.

References

Technical Support Center: Cbz Deprotection Strategies to Overcome Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group, with a specific focus on avoiding catalyst poisoning.

Troubleshooting Guide

This section addresses common issues encountered during Cbz deprotection, particularly when catalyst poisoning is suspected.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and how can I resolve this?

Answer:

Slow or incomplete catalytic hydrogenation is a frequent challenge, often stemming from catalyst poisoning. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1]

    • Solution: Ensure your starting material is of high purity and free from sulfur-containing contaminants. If your substrate inherently contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or adding fresh catalyst portion-wise can help drive the reaction to completion.[2]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][2]

    • Solution: Use a fresh batch of high-quality catalyst.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]

Question 2: I am observing unexpected side products from the reduction of other functional groups during catalytic hydrogenation. How can I minimize these?

Answer:

The reduction of other sensitive functional groups is a common side reaction during catalytic hydrogenation.

  • Problem: Reduction of functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1]

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1][2]

Question 3: My substrate contains sulfur, and catalytic hydrogenation is ineffective. What are the best alternative methods for Cbz deprotection?

Answer:

For substrates containing sulfur or other functionalities that poison palladium catalysts, several effective non-catalytic methods are available.

  • Acidic Cleavage: This method is useful when the molecule does not contain other acid-sensitive functional groups.[3]

    • HBr in Acetic Acid (HBr/HOAc): A strong acid condition that can be effective but may not be suitable for sensitive substrates.[3]

    • Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP): This milder Lewis acid condition offers good functional group tolerance, including other reducible groups, and is performed at room temperature.[4][5]

  • Nucleophilic Cleavage: This method is highly selective and ideal for complex and sensitive molecules, especially in late-stage synthesis.[2][6]

    • 2-Mercaptoethanol with a Base: This approach uses a nucleophilic thiol to cleave the Cbz group and is compatible with substrates containing functionalities sensitive to both hydrogenation and strong acids.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1][2]

Q2: My compound has a double bond that I want to preserve. Can I still use catalytic hydrogenation?

Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond. In this case, transfer hydrogenolysis might offer better selectivity, but non-reductive methods are safer choices. Acid-catalyzed cleavage with HBr/acetic acid (if no other acid-sensitive groups are present) or milder conditions like AlCl₃/HFIP are excellent alternatives. Nucleophilic cleavage is also a suitable option.[1]

Q3: Are there safety concerns with any of the Cbz deprotection reagents?

Yes. For instance, using Lewis acid-TMS-iodide can generate benzyl iodide, a genotoxic byproduct, which is a significant safety concern, especially in the late-stage synthesis of active pharmaceutical ingredients (APIs).[2][6] Safer alternatives like nucleophilic cleavage with 2-mercaptoethanol or milder acidic conditions (AlCl₃/HFIP) are recommended.[2]

Data Presentation: Comparison of Alternative Cbz Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Cleavage (Strong) 33% HBr in Acetic AcidRoom TemperatureEffective for robust substrates.Harsh conditions, not suitable for acid-sensitive groups.[1][3]
Acidic Cleavage (Mild) AlCl₃, HFIPRoom TemperatureGood functional group tolerance, avoids pyrophoric reagents, scalable.[4][5]Requires use of a fluorinated solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CIdeal for substrates that poison Pd catalysts, highly selective.[5][7]Requires elevated temperature and basic conditions.[7]
Transfer Hydrogenolysis Pd/C, Ammonium Formatei-PrOH, MicrowaveAvoids handling H₂ gas, very rapid.[7]Still utilizes a palladium catalyst which can be poisoned.

Experimental Protocols

Protocol 1: Cbz Deprotection using AlCl₃ in HFIP (Acidic Cleavage)

This protocol describes a mild and selective method for Cbz deprotection.[2]

  • Preparation: Dissolve the Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Cbz Deprotection using 2-Mercaptoethanol (Nucleophilic Cleavage)

This method is particularly useful for sensitive substrates that are incompatible with hydrogenation.[1][2]

  • Preparation: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[1]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2]

Visualizations

troubleshooting_workflow start Slow/Incomplete Hydrogenation poisoning Catalyst Poisoning? start->poisoning activity Poor Catalyst Activity? poisoning->activity No solution_poisoning Purify Substrate or Use Alternative Method poisoning->solution_poisoning Yes pressure Insufficient H₂ Pressure? activity->pressure No solution_activity Use Fresh/Higher Loading of Catalyst activity->solution_activity Yes mixing Inadequate Mixing? pressure->mixing No solution_pressure Increase H₂ Pressure pressure->solution_pressure Yes solution_mixing Improve Agitation mixing->solution_mixing Yes

Caption: Troubleshooting workflow for slow or incomplete catalytic hydrogenation.

deprotection_decision_tree start Select Cbz Deprotection Method sulfur Substrate Contains Sulfur? start->sulfur reducible_groups Other Reducible Groups Present? sulfur->reducible_groups No nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) sulfur->nucleophilic Yes hydrogenation Catalytic Hydrogenation reducible_groups->hydrogenation No acid_mild Mild Acidic Cleavage (AlCl₃/HFIP) reducible_groups->acid_mild Yes acid_sensitive Acid Sensitive Groups Present? nucleophilic->acid_sensitive Check Compatibility acid_mild->acid_sensitive Check Compatibility acid_strong Strong Acidic Cleavage (HBr/HOAc)

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

References

Technical Support Center: Stereoselective Synthesis of trans-Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of trans-cyclobutane derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of trans-cyclobutane derivatives, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired trans-Cyclobutane Product

Potential CauseRecommended Solution(s)
Inefficient Activation (Photochemical Reactions) For photochemical [2+2] cycloadditions, ensure the light source has the correct wavelength and intensity for the specific photosensitizer or substrate. Consider using a more efficient photosensitizer like benzophenone or thioxanthone.[1]
Incorrect Catalyst or Catalyst Inactivity For metal-catalyzed reactions, verify the catalyst's purity and activity. Consider screening different ligands or metal precursors. For instance, Rh(II) and Ag(I) catalysts have been effectively used in certain cyclopropanation and ring expansion sequences.[2] In organocatalysis, ensure the catalyst is not degraded and is used under the recommended anhydrous/anaerobic conditions if required.
Sub-optimal Reaction Temperature Temperature can be critical. For thermally induced reactions, ensure the temperature is high enough to overcome the activation barrier but not so high as to cause decomposition. For photochemical reactions, lower temperatures can sometimes improve selectivity and yield by minimizing side reactions.
Poor Substrate Reactivity The electronic and steric properties of the substrates are crucial. For [2+2] cycloadditions, electron-rich and electron-poor alkene partners generally work best. If substrates are unreactive, consider derivatization to enhance their reactivity.
Decomposition of Starting Materials or Products If the starting materials or the cyclobutane product are unstable under the reaction conditions, consider shorter reaction times, lower temperatures, or the use of a flow reactor to minimize degradation.

Issue 2: Poor trans:cis Diastereoselectivity

Potential CauseRecommended Solution(s)
Non-Optimal Solvent Choice The polarity of the solvent can influence the transition state and thus the stereochemical outcome. A systematic screening of solvents with varying polarities is recommended.
Inappropriate Catalyst or Chiral Auxiliary In catalyzed reactions, the choice of catalyst and ligand is paramount for stereocontrol. For asymmetric synthesis, ensure the chiral auxiliary or catalyst provides effective facial discrimination. For instance, chiral Rh(II) catalysts have shown high diastereoselectivity in intramolecular cyclopropanations leading to cyclobutane precursors.[2]
Steric Hindrance The steric bulk of substituents on the reacting partners can direct the stereochemical outcome. Larger substituents will preferentially occupy positions that minimize steric interactions in the transition state, often favoring the trans product. Consider modifying substituents to enhance this effect.
Reaction Temperature Higher temperatures can sometimes lead to a loss of stereoselectivity by providing enough energy to overcome the preferential lower-energy transition state. Running the reaction at a lower temperature may improve the diastereomeric ratio.
Reaction Mechanism Understand the reaction mechanism. For example, in the ring contraction of pyrrolidines, the stereospecificity is high due to a rapid C-C bond formation from a 1,4-biradical intermediate.[3][4] In photochemical [2+2] cycloadditions, the reaction can proceed through a triplet or singlet excited state, which can affect the stereochemical outcome.

Issue 3: Formation of Undesired Byproducts

Potential CauseRecommended Solution(s)
Oligomerization/Polymerization of Alkenes This is common in photochemical and some metal-catalyzed reactions. Use a higher concentration of the trapping agent or run the reaction at a lower concentration of the polymerizable substrate. In some cases, using a continuous flow setup can minimize polymerization.
[4+2] Cycloaddition Products (Diels-Alder) If one of the reactants is a diene, Diels-Alder reactions can compete. Adjusting the reaction conditions (e.g., using light for a photochemical [2+2] instead of heat) can favor the desired cycloaddition pathway.
Ring-Opening of the Cyclobutane Product Due to inherent ring strain, cyclobutanes can undergo ring-opening reactions. This is more likely with highly strained or functionalized cyclobutanes. Use milder workup and purification conditions.
β-Fragmentation (in Radical Reactions) In radical-mediated syntheses, such as the ring contraction of pyrrolidines, β-fragmentation of the radical intermediate can lead to olefinic byproducts.[3][4] Optimizing the reaction conditions to favor the intramolecular cyclization can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of trans-cyclobutane derivatives?

A1: Several methods are widely used, each with its own advantages and limitations. These include:

  • [2+2] Photocycloaddition: A powerful method involving the light-induced reaction of two alkene moieties.[1]

  • Transition Metal-Catalyzed Reactions: This includes various strategies such as C-H activation, ring-opening of bicyclic precursors, and cycloadditions catalyzed by metals like rhodium, palladium, and silver.[2][5]

  • Organocatalysis: The use of small organic molecules to catalyze stereoselective [2+2] cycloadditions and other transformations.[6]

  • Ring Contraction of Pyrrolidines: A newer method that can provide highly substituted cyclobutanes with excellent stereocontrol via a radical pathway.[3][4]

  • Radical Cyclizations: Intramolecular cyclization of radical precursors to form the cyclobutane ring.[3]

Q2: How can I improve the enantioselectivity of my reaction?

A2: To improve enantioselectivity, consider the following approaches:

  • Chiral Catalysts: Employing chiral transition metal complexes or organocatalysts can induce asymmetry.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the substrates can direct the stereochemical course of the reaction.

  • Chiral Solvents or Additives: In some cases, chiral solvents or additives can create a chiral environment that influences the stereochemical outcome.

  • Optimization of Reaction Conditions: Factors such as temperature, solvent, and catalyst loading can have a significant impact on enantioselectivity.

Q3: My desired trans product is contaminated with the cis isomer. How can I purify it?

A3: Separation of diastereomers can often be achieved by standard laboratory techniques:

  • Column Chromatography: This is the most common method. Careful selection of the stationary and mobile phases can often resolve cis and trans isomers.

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification, as diastereomers often have different solubilities.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity samples.

Q4: Are there any specific safety precautions I should take when performing photochemical [2+2] cycloadditions?

A4: Yes, safety is paramount. When conducting photochemical reactions:

  • UV Protection: Use appropriate shielding to protect your eyes and skin from harmful UV radiation.

  • Cooling: Photochemical reactions can generate significant heat. Ensure your reaction vessel is adequately cooled to prevent solvent evaporation and potential pressure buildup.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, as some photosensitizers and solvents can be volatile and toxic.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes typical quantitative data for different methods used in the stereoselective synthesis of trans-cyclobutane derivatives. Note that specific results are highly substrate-dependent.

Synthetic MethodTypical Yield (%)Typical trans:cis RatioTypical Enantiomeric Excess (ee) (%)
Photochemical [2+2] Cycloaddition 40 - 80Varies (can be >20:1 with appropriate directing groups)Can be >95 with chiral templates or catalysts
Pyrrolidine Ring Contraction 30 - 76>20:1>97
Transition Metal-Catalyzed Cycloaddition 50 - 90Often highly selective (>20:1)Can be >95 with chiral ligands
Organocatalyzed [2+2] Cycloaddition 60 - 95Can be >20:1Can be >95

Experimental Protocols

Key Experiment: Pyrrolidine Ring Contraction for trans-Cyclobutane Synthesis [3][4]

This protocol is a general representation based on published procedures.

  • Materials: Substituted pyrrolidine, [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or a similar hypervalent iodine reagent, a nitrogen source (e.g., ammonium carbamate), and a suitable solvent (e.g., methanol).

  • Reaction Setup: To a solution of the substituted pyrrolidine (1.0 equiv) in the chosen solvent, add the nitrogen source (e.g., 2.0-4.0 equiv).

  • Initiation: Add the hypervalent iodine reagent (e.g., 1.5-3.0 equiv) portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Progress: Stir the reaction mixture at the specified temperature (which can range from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trans-cyclobutane derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Prepare Starting Materials Start->Reactants Solvent Prepare Anhydrous Solvent Start->Solvent Setup Assemble Reaction Apparatus Reactants->Setup Solvent->Setup Addition Add Reagents & Catalyst Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of trans-cyclobutane derivatives.

Troubleshooting_Stereoselectivity Start Poor trans:cis Ratio CheckTemp Is the reaction run at the lowest practical temperature? Start->CheckTemp LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp No CheckSolvent Have different solvents been screened? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ScreenSolvents Screen a range of polar & non-polar solvents. CheckSolvent->ScreenSolvents No CheckCatalyst Is a stereodirecting catalyst/auxiliary being used? CheckSolvent->CheckCatalyst Yes ScreenSolvents->CheckCatalyst ScreenCatalysts Screen different catalysts, ligands, or chiral auxiliaries. CheckCatalyst->ScreenCatalysts No CheckSterics Can substrate sterics be modified? CheckCatalyst->CheckSterics Yes ScreenCatalysts->CheckSterics ModifySubstrate Increase steric bulk to favor the trans isomer. CheckSterics->ModifySubstrate Yes End Improved Selectivity CheckSterics->End No ModifySubstrate->End

Caption: Troubleshooting decision tree for poor trans:cis diastereoselectivity.

Pyrrolidine_Ring_Contraction Pyrrolidine Substituted Pyrrolidine (A) Diazene 1,1-Diazene Intermediate (B) Pyrrolidine->Diazene + Iodonitrene Iodonitrene Iodonitrene (from PIFA + NH₂CO₂NH₄) Biradical 1,4-Biradical Intermediate (C) Diazene->Biradical - N₂ Cyclobutane trans-Cyclobutane Product (D) Biradical->Cyclobutane Intramolecular Cyclization (Path A) Fragmentation β-Fragmentation Byproduct (E) Biradical->Fragmentation Homolytic Cleavage (Path B)

Caption: Simplified mechanism of stereoselective pyrrolidine ring contraction.[3][4]

References

Technical Support Center: Managing Reaction Byproducts in Cbz Protection & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction byproducts associated with the use of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during Cbz protection?

A1: During the protection of amines using benzyl chloroformate (Cbz-Cl), the primary intended byproduct is HCl, which is typically neutralized by a base.[1] However, improper reaction conditions or degradation of the Cbz-Cl reagent can lead to other impurities. Benzyl chloroformate can decompose, especially in the presence of moisture or metallic impurities, to form benzyl alcohol, carbon dioxide, benzyl chloride, and hydrochloric acid.[2][3][4]

Q2: What are the typical byproducts of Cbz deprotection?

A2: The byproducts of Cbz deprotection are highly dependent on the method used. For the most common method, catalytic hydrogenolysis, the byproducts are toluene and carbon dioxide, which are volatile and easily removed.[5][6] Acid-catalyzed cleavage can lead to the formation of a stable benzyl cation, which can cause side reactions like alkylation.[5] Nucleophilic cleavage methods, for instance using thiols, generate a benzylated thiol as the main byproduct.[5][7]

Q3: How can I minimize byproduct formation during Cbz protection?

A3: To minimize byproduct formation during Cbz protection, it is crucial to use high-quality benzyl chloroformate. It is recommended to flush the reagent with a dry, inert gas and store it over a drying agent like sodium sulfate to remove dissolved CO2 and HCl that may have formed during storage.[3] Controlling the reaction pH, typically between 8 and 10 for amino acid protection, is also critical to prevent the decomposition of Cbz-Cl and potential racemization of the amino acid.[8]

Q4: Are there any significant safety concerns with byproducts from Cbz deprotection?

A4: Yes, certain deprotection methods can generate hazardous byproducts. For example, using TMS-iodide for Cbz deprotection can produce benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[7][9] It is advisable to avoid such methods, especially in the late stages of pharmaceutical synthesis.[9]

Troubleshooting Guides

Cbz Protection

Issue 1: Low yield and formation of benzyl alcohol during Cbz protection.

  • Possible Cause: Decomposition of benzyl chloroformate (Cbz-Cl) due to moisture or prolonged storage.[2][3]

  • Solution: Use fresh or properly stored Cbz-Cl. Before use, consider flushing the reagent with a stream of dry air and filtering it.[3] Ensure all glassware is dry and the reaction is performed under an inert atmosphere if the substrate is sensitive.

Cbz Deprotection

Issue 2: Incomplete or slow reaction during catalytic hydrogenolysis for Cbz deprotection.

  • Possible Causes & Solutions:

    • Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing compounds.[9]

      • Solution: Ensure the starting material is free of sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods like acidic or nucleophilic cleavage.[9]

    • Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and decrease over time.

      • Solution: Use a fresh, high-quality catalyst or increase the catalyst loading.[9]

    • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for some substrates.

      • Solution: Increase the hydrogen pressure, for example, up to 50 psi or higher.[9]

    • Inadequate Mixing: In a heterogeneous reaction, poor mixing can limit the substrate's access to the catalyst.

      • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[9]

Issue 3: Observation of N-benzylation as a side product during catalytic hydrogenolysis.

  • Possible Cause: This can occur if the reaction stalls or if there is an insufficient supply of hydrogen.[5][8]

  • Solution: Ensure a continuous and sufficient supply of hydrogen and monitor the reaction to completion. Using a different hydrogen source, like ammonium formate in transfer hydrogenolysis, can sometimes mitigate this issue.[9]

Issue 4: Unwanted reduction of other functional groups during catalytic hydrogenolysis.

  • Possible Cause: Functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced under standard catalytic hydrogenation conditions.[5][7]

  • Solution: Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate, which can offer better selectivity.[9] Alternatively, non-reductive methods such as acidic or nucleophilic cleavage are excellent choices to avoid reduction of sensitive functional groups.[7][9]

Issue 5: Formation of acetylated amine byproduct during deprotection with HBr in acetic acid.

  • Possible Cause: The deprotected amine can be acetylated by the acetic acid solvent, especially at elevated temperatures.[5][10]

  • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[9] Alternatively, milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), are effective and compatible with a wider range of functional groups.[8][11]

Summary of Cbz Deprotection Methods and Byproducts
Deprotection MethodKey ReagentsPrimary ByproductsPotential Side Reactions/Byproducts
Catalytic Hydrogenolysis H₂, Pd/CToluene, CO₂[6]Over-reduction of other functional groups, N-benzylation[5]
Transfer Hydrogenolysis Ammonium formate, Pd/CToluene, CO₂, NH₃Can offer better selectivity than H₂/Pd/C[9]
Acidic Cleavage HBr/Acetic AcidBenzyl bromide, CO₂Alkylation from benzyl cation, acetylation of the amine[5]
Lewis Acid Cleavage AlCl₃/HFIPBenzylated species, CO₂Generally cleaner with fewer side reactions[11]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseBenzylated thiol, CO₂Generally less reactive byproducts[5][12]
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
  • Reaction Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[6]

  • Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C) to the solution.[9]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).[6]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.[14]

Protocol 2: Cbz Deprotection using AlCl₃ in HFIP
  • Reaction Setup: To a solution of the N-Cbz-protected amine (1 equivalent) in hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3 equivalents) at room temperature.[11]

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours.[11]

  • Work-up: After completion (monitored by TLC), dilute the reaction mixture with dichloromethane (CH₂Cl₂).[11]

  • Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.[11]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[11]

Protocol 3: Nucleophilic Cbz Deprotection with 2-Mercaptoethanol
  • Reaction Setup: Dissolve the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC). Add potassium phosphate (e.g., 2-4 equivalents).[5][12]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[5]

  • Reaction: Heat the mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[5][12]

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: The crude product can be purified by column chromatography to remove the benzylated thiol byproduct.[5]

Visual Troubleshooting Guides

start Cbz Protection Reaction issue Low Yield & Benzyl Alcohol Formation start->issue Problem cause Cbz-Cl Decomposition (Moisture) issue->cause Likely Cause solution Use Fresh/Purified Cbz-Cl & Dry Conditions cause->solution Solution

Troubleshooting Cbz Protection Issues.

start Cbz Deprotection by Catalytic Hydrogenolysis incomplete Incomplete/Slow Reaction start->incomplete poisoning Catalyst Poisoning (Sulfur) incomplete->poisoning Possible Cause activity Poor Catalyst Activity incomplete->activity Possible Cause pressure Insufficient H2 Pressure incomplete->pressure Possible Cause sol_poison Purify Substrate or Use Alternative Method poisoning->sol_poison Solution sol_activity Use Fresh/More Catalyst activity->sol_activity Solution sol_pressure Increase H2 Pressure pressure->sol_pressure Solution

Troubleshooting Catalytic Hydrogenolysis.

start Substrate with Reducible Functional Groups method Choose Deprotection Method start->method hydrog Catalytic Hydrogenolysis method->hydrog Option 1 acid Acidic Cleavage method->acid Option 2 nucleo Nucleophilic Cleavage method->nucleo Option 3 outcome_bad Undesired Reduction (Byproduct) hydrog->outcome_bad outcome_good Selective Deprotection acid->outcome_good nucleo->outcome_good

Deprotection Method Selection Guide.

References

"optimizing reaction conditions for coupling with trans-3-(Cbz-amino)cyclobutanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for researchers encountering challenges when coupling trans-3-(Cbz-amino)cyclobutanecarboxylic acid. This sterically demanding building block requires careful selection of reagents and conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with this compound?

Low yields are typically due to a combination of factors stemming from the molecule's structure:

  • Steric Hindrance: The rigid, four-membered cyclobutane ring, coupled with the bulky Cbz (carboxybenzyl) protecting group, can physically obstruct the approach of the amine and the activated carboxylic acid, slowing down the reaction.[1][2]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like EDC and DCC are often not potent enough to overcome the steric barrier presented by this substrate, leading to low conversion rates.[1][2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and often require optimization for challenging substrates.[1]

  • Aggregation: In solid-phase synthesis, hydrophobic sequences containing hindered residues can aggregate, preventing reagents from accessing the reaction site.[1]

Q2: Which coupling reagents are most effective for this hindered carboxylic acid?

For sterically demanding couplings, more powerful activating reagents are necessary. Onium salt-based reagents are the preferred choice.[1][3]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective. They form highly reactive OAt or OBt active esters that can overcome significant steric hindrance.[1][4] HATU is often considered the most powerful reagent for difficult couplings.[1][4][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices and are known for their rapid reaction rates and high efficiency.[1][4] PyAOP is particularly effective for coupling N-methylated amino acids, which present similar steric challenges.[4]

  • Acyl Fluorides: In extremely difficult cases where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[2][6]

Q3: How can I minimize racemization and other side reactions?

Racemization, the loss of stereochemical integrity, is a significant concern during carboxyl group activation.[1] Key strategies to minimize it and other side reactions include:

  • Use of Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to HOBt in suppressing racemization and accelerating coupling reactions.[1][6][7]

  • Base Selection: While DIPEA is widely used, it can sometimes promote racemization. Using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[1][6]

  • Control Temperature: For carbodiimide-mediated couplings, low temperatures are recommended to prevent the formation of stable N-acylurea byproducts.[6][8] If gentle heat is used to drive a slow reaction to completion, the time should be minimized.[2]

  • Avoid Excess Reagent (Uronium Salts): Excess HATU or HBTU can react with the free N-terminal of a peptide, forming a guanidinium cap that prevents further elongation. These reagents should be used in equimolar amounts relative to the carboxylic acid.[4][9]

Q4: My reaction is very slow or stalls. What can I do to improve its efficiency?

Steric hindrance is the primary cause of slow reaction rates.[2] Consider the following approaches:

  • Increase Reaction Time: A standard 1-2 hour coupling may be insufficient. Extending the reaction time, even to overnight, can often drive the reaction to completion.[2]

  • Double Coupling: If a reaction is incomplete after the initial coupling time (as determined by a ninhydrin test in solid-phase synthesis), a second coupling with a fresh solution of activated acid can be performed.[2]

  • Optimize Solvent: The solvent must effectively solvate the reactants. NMP (N-methylpyrrolidone) has superior solvating properties compared to DMF and is often preferred for difficult sequences.[2]

  • Microwave-Assisted Synthesis: The use of microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the reaction mixture, driving difficult couplings to completion in minutes rather than hours.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective coupling reagent.Switch to a more potent onium salt reagent like HATU, HCTU, or PyAOP.[1][2][7]
2. Insufficient reaction time.Increase coupling time to several hours or overnight.[2]
3. Poor solubility/aggregation.Change the solvent from DMF to NMP or a solvent mixture (e.g., DCM/DMF/NMP).[2]
Multiple Side Products 1. Racemization.Use an additive like HOAt or Oxyma Pure.[1] Consider switching from DIPEA to a weaker base like NMM or collidine.[6]
2. N-acylurea formation (with carbodiimides).Ensure an additive (HOBt, HOAt) is used.[6] Run the reaction at a lower temperature.[6]
3. Capping of amine (with uronium salts).Use the coupling reagent in an equimolar ratio with the carboxylic acid, not in excess.[4][9]
Reaction Incomplete 1. High steric hindrance.Perform a second coupling with fresh reagents.[2]
2. Insufficient activation energy.Apply gentle heat (e.g., 40-50°C), monitoring carefully for racemization.[2] Consider using microwave-assisted synthesis.[2]

Data Presentation: Comparison of Coupling Reagents

Table 1: Qualitative Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, EDC, DICInexpensive, well-established. EDC and its byproduct are water-soluble, simplifying workup.[4][6]Often inefficient for hindered substrates.[1] Higher risk of racemization and N-acylurea side product formation.[3][6][8]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly reactive and efficient, especially for hindered systems.[1] Fast reaction rates.[9] HATU is particularly effective at suppressing racemization.[4]More expensive. Can cap the free amine if used in excess.[4][9]
Phosphonium Salts PyBOP, PyAOPVery efficient with minimal racemization.[1] Byproducts are generally not reactive with amines.[3]Solutions in DMF have moderate stability. BOP reagent produces a carcinogenic byproduct (HMPA).[4][10]

Table 2: Quantitative Yield/Purity Comparison in Challenging Couplings

Coupling ReagentReaction/Peptide SequenceCoupling TimeYield / PurityReference
PyBOP Acyl Carrier Protein (ACP) (65-74)2 x 20 min70.27% Crude Purity[5]
HATU Acyl Carrier Protein (ACP) (65-74)2 x 20 min79.91% Crude Purity[5]
HBTU Cyclobutane Acid + Amine2 hours48.4% Yield[11][12][13]
EDC-HCl Cyclobutane Acid + AmineNot specified9.6% Yield[11][12]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the starting point for coupling this compound.

  • Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and HATU (0.98 eq) in anhydrous DMF or NMP.

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.0 eq) or N-methylmorpholine (2.0 eq), to the solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the desired amine component (1.0 - 1.2 eq) to the activated acid solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered system, a reaction time of 2-12 hours is recommended.

  • Work-up (Solution Phase): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOAt

This protocol can be attempted but may result in lower yields compared to Protocol 1.

  • Preparation: Dissolve this compound (1.0 eq), the amine component (1.1 eq), and HOAt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up (Solution Phase): Filter the reaction mixture to remove any urea byproduct if using DIC/DCC. If using water-soluble EDC, proceed to dilute with an organic solvent and wash with water, 5% citric acid, saturated NaHCO₃, and brine.[9][14] Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow Start Low Coupling Yield Reagent Is the coupling reagent potent enough? (e.g., EDC/DCC) Start->Reagent Conditions Are reaction conditions optimized? Reagent->Conditions Yes ChangeReagent Action: Switch to HATU, HCTU, or PyAOP Reagent->ChangeReagent No Completion Is the reaction incomplete? Conditions->Completion Yes OptimizeBase Action: Use weaker base (NMM) Add HOAt/Oxyma Conditions->OptimizeBase No IncreaseTime Action: Increase reaction time (e.g., overnight) Completion->IncreaseTime Yes Success Improved Yield ChangeReagent->Success OptimizeBase->Success DoubleCouple Action: Perform a second coupling IncreaseTime->DoubleCouple Still Incomplete DoubleCouple->Success

Caption: Troubleshooting workflow for low coupling efficiency.

GeneralMechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., OAt-Ester) Acid->Intermediate Activation Reagent Coupling Reagent + Base Product Amide Bond (R-CO-NHR') Intermediate->Product Nucleophilic Attack Amine Amine (R'-NH2)

Caption: General mechanism of amide bond formation.

ExperimentalWorkflow A 1. Reactant Preparation (Dissolve Acid, Reagent, Base) B 2. Pre-activation (1-5 minutes) A->B C 3. Add Amine Component B->C D 4. Coupling Reaction (Stir at RT, 2-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Standard experimental workflow for solution-phase coupling.

References

Validation & Comparative

Comparative ¹H NMR Analysis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing key data for the structural elucidation of substituted cyclobutane scaffolds.

This guide presents a comparative ¹H NMR analysis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a key building block in medicinal chemistry, alongside its cis-isomer and related cyclobutane derivatives. Understanding the distinct NMR spectral features of these isomers is crucial for unambiguous structure determination and purity assessment in synthetic workflows.

Introduction

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. The rigid, puckered nature of the cyclobutane core imparts specific three-dimensional conformations that can significantly influence molecular recognition and biological activity. Consequently, the precise characterization of substituted cyclobutanes, including the stereochemical assignment of substituents, is a critical aspect of their synthetic chemistry and application in drug development. ¹H NMR spectroscopy is a powerful and readily accessible tool for this purpose. Here, we provide a detailed comparison of the ¹H NMR data for this compound and its analogues to aid researchers in their structural analysis.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its comparators. The data highlights the key differences in chemical shifts (δ) and coupling constants (J) that arise from the different stereochemical arrangements of the substituents on the cyclobutane ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compoundH1 (CH-COOH)~2.8 - 3.0m-1H
H2, H4 (CH₂)~2.2 - 2.4m-4H
H3 (CH-NHCbz)~4.2 - 4.4m-1H
NH~5.0 - 5.2d~7-81H
CH₂ (Cbz)~5.1s-2H
Ar-H (Cbz)~7.3 - 7.4m-5H
cis-3-(Cbz-amino)cyclobutanecarboxylic acidH1 (CH-COOH)~3.0 - 3.2m-1H
H2, H4 (CH₂)~2.5 - 2.7m-4H
H3 (CH-NHCbz)~4.5 - 4.7m-1H
NH~5.1 - 5.3d~7-81H
CH₂ (Cbz)~5.1s-2H
Ar-H (Cbz)~7.3 - 7.4m-5H
trans-3-Aminocyclobutanecarboxylic acidH1 (CH-COOH)~2.9 - 3.1m-1H
H2, H4 (CH₂)~2.1 - 2.3m-4H
H3 (CH-NH₂)~3.6 - 3.8m-1H
cis-3-Aminocyclobutanecarboxylic acidH1 (CH-COOH)~3.1 - 3.3m-1H
H2, H4 (CH₂)~2.4 - 2.6m-4H
H3 (CH-NH₂)~3.9 - 4.1m-1H

Experimental Protocols

General ¹H NMR Acquisition:

¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). A typical concentration for the sample is 5-10 mg/mL. Standard acquisition parameters are used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. For compounds with exchangeable protons (e.g., -COOH and -NH), a D₂O exchange experiment can be performed to confirm their assignment. In this experiment, a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

Visualizations

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Structure of this compound with key protons highlighted.

G ¹H NMR Analysis Workflow cluster_workflow A Sample Preparation (Dissolve in deuterated solvent) B ¹H NMR Spectrometer (Data Acquisition) A->B C Raw Data (FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Processed Spectrum D->E F Spectral Analysis (Integration, Chemical Shift, Multiplicity, Coupling Constants) E->F G Structure Elucidation & Comparison F->G

Caption: A generalized workflow for the ¹H NMR analysis of a chemical compound.

Discussion of Spectral Features

The primary distinguishing features in the ¹H NMR spectra of cis and trans isomers of 3-substituted cyclobutanecarboxylic acids are the chemical shifts of the ring protons and the coupling constants between them.

  • Chemical Shifts: In the trans isomer, the substituents are on opposite faces of the cyclobutane ring, leading to a more symmetric electronic environment compared to the cis isomer where both bulky groups are on the same face. This difference in steric and electronic environment typically results in the methine protons (H1 and H3) of the cis isomer being shifted further downfield compared to the trans isomer. The methylene protons (H2 and H4) also exhibit shifts, though they are often more complex due to the puckered nature of the ring.

  • Coupling Constants: The magnitude of the coupling constants between adjacent protons in a cyclobutane ring is highly dependent on the dihedral angle between them. In general, cis and trans coupling constants across the ring are different, providing a powerful tool for stereochemical assignment. A detailed 2D NMR analysis, such as COSY and NOESY, would be required to definitively assign all coupling constants and through-space interactions to confirm the stereochemistry.

Conclusion

The ¹H NMR analysis of this compound and its comparison with related structures provide valuable insights for researchers. The subtle but significant differences in the ¹H NMR spectra of the cis and trans isomers allow for their unambiguous identification. This guide serves as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the accurate characterization of these important synthetic building blocks. For definitive structural confirmation, especially in novel compounds, it is recommended to employ a suite of 1D and 2D NMR techniques alongside other analytical methods such as mass spectrometry and elemental analysis.

A Comparative Analysis of Cis- and Trans-3-Aminocyclobutanecarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of cis- and trans-3-aminocyclobutanecarboxylic acid, supported by available data, to guide research and development in medicinal chemistry and neuroscience.

The strategic selection of molecular geometry is a cornerstone of modern drug design. Cis-trans isomerism, in particular, can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative overview of the cis- and trans-isomers of 3-aminocyclobutanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While experimental data directly comparing these two isomers remains limited, this document consolidates available predicted data and relevant findings from structurally similar compounds to inform researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Geometries

Table 1: Predicted Physicochemical Properties of Cis- vs. Trans-3-Aminocyclobutanecarboxylic Acid

PropertyCis-3-Aminocyclobutanecarboxylic AcidTrans-3-Aminocyclobutanecarboxylic AcidData Source
Molecular Formula C₅H₉NO₂C₅H₉NO₂-
Molecular Weight 115.13 g/mol 115.13 g/mol PubChem[1]
Predicted pKa 3.67 ± 0.203.67 ± 0.20ChemicalBook[2][3]
Computed XLogP3-AA -2.9-2.9PubChem[1]
Predicted Melting Point >250 °C (decomp.)>250 °C (decomp.)ChemicalBook[2][3]
Predicted Boiling Point 251.0 ± 33.0 °C251.0 ± 33.0 °CChemicalBook[2][3]
Predicted Density 1.267 ± 0.06 g/cm³1.267 ± 0.06 g/cm³ChemicalBook[2][3]

It is important to note that the predicted values for pKa, melting point, boiling point, and density are identical for both isomers. This may be a limitation of the prediction algorithms, which may not be sensitive enough to the subtle conformational differences between the cis and trans forms. Experimental validation is crucial to determine the actual differences in these properties.

Biological Activity: Insights from Related Structures

Direct comparative studies on the biological activity of cis- and trans-3-aminocyclobutanecarboxylic acid are scarce. However, research on structurally analogous aminocycloalkanecarboxylic acids provides valuable, albeit indirect, evidence of the potential impact of stereochemistry on their interaction with biological targets, particularly GABA receptors.

For instance, a study on the conformationally restricted GABA analogs, cis- and trans-2-(aminomethyl)cyclopropane carboxylic acids, revealed that the trans isomer was significantly more active than the cis isomer at invertebrate GABA receptors and in displacing [3H]-muscimol from rat brain membranes. Conversely, in a series of (3-aminocyclopentanyl)butylphosphinic acid derivatives, which act as GABA-C receptor antagonists, the cis-isomer was found to be more potent and selective than its trans counterpart[4]. These findings underscore the principle that the optimal spatial orientation of pharmacophoric groups is highly dependent on the specific receptor subtype and its binding pocket architecture.

Both cis- and trans-3-aminocyclopentanecarboxylic acid, close structural relatives, are reported to be potent agonists at GABA-A receptors[5]. This suggests that both isomers of 3-aminocyclobutanecarboxylic acid are likely to exhibit activity at GABA receptors, although their relative potencies and selectivities remain to be experimentally determined.

Therapeutic Potential: A Matter of Investigation

Given their structural similarity to GABA, both cis- and trans-3-aminocyclobutanecarboxylic acid hold potential as lead compounds for the development of novel therapeutics targeting the GABAergic system. Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The development of subtype-selective GABA receptor modulators is a key objective in modern neuroscience research. The rigid cyclobutane scaffold of these isomers offers a strategy to lock the molecule into specific conformations, potentially leading to enhanced receptor selectivity compared to the flexible GABA molecule.

Furthermore, derivatives of aminocyclobutanecarboxylic acid are being explored in other therapeutic areas. For example, a fluorinated analog of the trans-isomer, trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (¹⁸F-FACBC), is a PET imaging agent used for the detection of prostate cancer[6][7]. This highlights the broader potential of this chemical scaffold in biomedical applications.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed methodologies for key experiments are provided below.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

experimental_workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Dissolve known concentration of isomer in deionized water degas Degas solution to remove dissolved CO2 start->degas titrate Titrate with standardized HCl and NaOH solutions degas->titrate monitor Monitor pH using a calibrated pH meter titrate->monitor plot Plot pH vs. volume of titrant monitor->plot calculate Calculate pKa values from the titration curve plot->calculate

Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_measurement Measurement & Analysis prepare Prepare a solution of the isomer in a biphasic system (n-octanol/water) shake Shake the mixture vigorously to allow for partitioning prepare->shake separate Allow phases to separate shake->separate measure Measure the concentration of the isomer in each phase (e.g., by UV-Vis or LC-MS) separate->measure calculate Calculate LogP as log([isomer]octanol / [isomer]water) measure->calculate

Workflow for LogP determination by the shake-flask method.
Biological Assays

GABA-A Receptor Binding Assay (Radioligand Displacement)

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis membranes Prepare membranes from cells or tissues expressing GABA-A receptors incubate Incubate membranes with a radioligand (e.g., [3H]muscimol) and varying concentrations of the test isomer membranes->incubate separate Separate bound from free radioligand (e.g., by filtration) incubate->separate quantify Quantify radioactivity using liquid scintillation counting separate->quantify plot Plot percentage of radioligand displaced vs. isomer concentration quantify->plot calculate Calculate Ki values using appropriate models plot->calculate

Workflow for GABA-A receptor binding assay.

Signaling Pathways

The GABA-A receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., 3-aminocyclobutanecarboxylic acid) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Simplified GABA-A receptor signaling pathway.

Conclusion and Future Directions

The cis- and trans-isomers of 3-aminocyclobutanecarboxylic acid represent a promising, yet underexplored, pair of molecules for the development of novel central nervous system therapeutics. While computational data suggest similar physicochemical properties, the stereochemical differences are highly likely to translate into distinct biological activities and pharmacokinetic profiles. There is a critical need for direct, head-to-head experimental studies to elucidate these differences. Researchers are encouraged to perform the described experimental protocols to determine the precise pKa, LogP, and receptor binding affinities of these isomers. Such data will be invaluable in guiding the rational design of next-generation, conformationally-restricted GABAergic modulators with improved therapeutic indices.

References

A Comparative Guide to Boc and Cbz Protection for Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of protecting groups on the amino functionality of cyclobutane amino acids is a critical step in their application as constrained building blocks in peptide synthesis and drug design. The choice between the two most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can significantly impact the efficiency, yield, and overall success of a synthetic strategy. This guide provides an objective, data-driven comparison of Boc and Cbz protection for cyclobutane amino acids, summarizing key performance indicators and providing detailed experimental protocols.

At a Glance: Key Characteristics of Boc and Cbz Protecting Groups

Characteristictert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Chemical Structure tBu-O-(C=O)-Bn-O-(C=O)-
Primary Lability Acid-labile (e.g., TFA, HCl)[1][2]Hydrogenolysis (e.g., H₂/Pd-C)[3][4]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[5]Stable to mild acidic and basic conditions[3][6]
Key Advantages Orthogonal to Cbz and Fmoc groups; suitable for solid-phase peptide synthesis (SPPS)[5]Orthogonal to Boc and Fmoc groups; protected amino acids are often crystalline, aiding purification[3][7]
Potential Side Reactions Formation of tert-butyl cation during deprotection can lead to side reactions with nucleophilic residues[8]; sterically hindered amines may form urea derivatives[]Potential for racemization under certain pH conditions during protection[3]; catalyst poisoning by sulfur-containing residues during deprotection.

Quantitative Data: A Head-to-Head Comparison

Direct comparative studies on the protection of cyclobutane amino acids with both Boc and Cbz groups are limited in the available literature. However, data from various sources provide valuable insights into the expected yields for the protection of 1-aminocyclobutane-1-carboxylic acid.

Protecting GroupReagentSubstrateReported Yield (%)Reference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)1-Aminocyclobutane-1-carboxylic acid75 - 80.6[10]
Cbz Benzyl chloroformate (Cbz-Cl)General amino acids~90[3]

It is important to note that the yield for Cbz protection is for general amino acids and may vary for specific cyclobutane amino acid derivatives.

Experimental Protocols

Detailed methodologies for the protection and deprotection of cyclobutane amino acids are crucial for reproducibility and optimization.

Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure: [10]

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0°C.

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the product with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutane-1-carboxylic acid.

Boc Deprotection

Materials:

  • Boc-protected cyclobutane amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure: [1][2]

  • Dissolve the Boc-protected cyclobutane amino acid in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid salt.

Cbz Protection of an Amino Acid (General Protocol)

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane/water mixture or Dichloromethane (DCM)

Procedure: [3][11]

  • Dissolve the amino acid in the chosen solvent system (e.g., 1M aqueous sodium carbonate).

  • Cool the mixture to 0°C.

  • Slowly add 1.1 equivalents of benzyl chloroformate while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up the reaction by washing with a suitable organic solvent to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer and extract the Cbz-protected amino acid.

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected cyclobutane amino acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure: [3]

  • Dissolve the Cbz-protected amino acid in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir vigorously until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and decision-making processes is essential for a clear understanding of the protection strategies.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Amino_Acid_Boc Cyclobutane Amino Acid Boc_Protected Boc-Protected Cyclobutane Amino Acid Amino_Acid_Boc->Boc_Protected (Boc)₂O, Base Deprotected_Boc Deprotected Amino Acid Boc_Protected->Deprotected_Boc TFA or HCl Amino_Acid_Cbz Cyclobutane Amino Acid Cbz_Protected Cbz-Protected Cyclobutane Amino Acid Amino_Acid_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz Deprotected Amino Acid Cbz_Protected->Deprotected_Cbz H₂/Pd-C

Caption: General workflows for Boc and Cbz protection and deprotection of cyclobutane amino acids.

Orthogonal_Strategy Start Di-functional Cyclobutane (e.g., Amino and Hydroxyl) Protect_Amine_Boc Protect Amine with Boc Start->Protect_Amine_Boc Protect_Amine_Cbz Protect Amine with Cbz Start->Protect_Amine_Cbz React_Hydroxyl Modify Hydroxyl Group Protect_Amine_Boc->React_Hydroxyl Deprotect_Amine_Boc Deprotect Amine (TFA) React_Hydroxyl->Deprotect_Amine_Boc Deprotect_Amine_Cbz Deprotect Amine (H₂/Pd-C) React_Hydroxyl->Deprotect_Amine_Cbz Final_Product_Boc Final Product Deprotect_Amine_Boc->Final_Product_Boc Protect_Amine_Cbz->React_Hydroxyl Deprotect_Amine_Cbz->Final_Product_Boc

Caption: Decision workflow illustrating the orthogonal nature of Boc and Cbz protecting groups.

Conclusion

The choice between Boc and Cbz protection for cyclobutane amino acids is highly dependent on the specific synthetic context. The Boc group offers the advantage of being readily removable under acidic conditions, making it highly compatible with solid-phase peptide synthesis where the Cbz group's hydrogenolysis conditions are often impractical. Conversely, the Cbz group provides robust protection under a wide range of conditions and the often-crystalline nature of its derivatives can simplify purification. The orthogonality of these two protecting groups is a powerful tool in complex multi-step syntheses, allowing for the selective deprotection of one amino group in the presence of the other. Researchers should carefully consider the stability of other functional groups within their molecule and the planned synthetic route to make an informed decision on the most suitable protecting group strategy.

References

A Comparative Guide to the Conformational Analysis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity and physicochemical properties. For drug development professionals and researchers working with novel molecular scaffolds, a thorough understanding of the conformational landscape of a lead compound is paramount. This guide provides a comparative analysis of the conformational preferences of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a substituted cyclobutane derivative.

I. Fundamental Principles of Cyclobutane Conformation

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. This puckering results in two primary conformations that can interconvert via a process known as ring-flipping. Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more sterically favorable for bulky groups.

For a 1,3-disubstituted cyclobutane like this compound, the trans configuration implies that the two substituents are on opposite faces of the ring. In the most stable puckered conformation, it is expected that both the Cbz-amino and the carboxylic acid groups will occupy pseudo-equatorial positions to minimize steric hindrance.

Diagram of Cyclobutane Ring Puckering and Substituent Positions:

G Conformational Equilibrium of a 1,3-Disubstituted Cyclobutane cluster_0 Puckered Conformer 1 (Diequatorial) cluster_1 Planar Transition State cluster_2 Puckered Conformer 2 (Diaxial) C1_1 C C2_1 C C1_1->C2_1 Sub1_1 R1 (eq) C1_1->Sub1_1 C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 Sub2_1 R2 (eq) C3_1->Sub2_1 C4_1->C1_1 H1a_1 H H1b_1 H H2a_1 H H2b_1 H H3a_1 H H3b_1 H H4a_1 H H4b_1 H C1_2 C C2_2 C C1_2->C2_2 Sub1_2 R1 C1_2->Sub1_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 Sub2_2 R2 C3_2->Sub2_2 C4_2->C1_2 C1_3 C C2_3 C C1_3->C2_3 Sub1_3 R1 (ax) C1_3->Sub1_3 C3_3 C C2_3->C3_3 C4_3 C C3_3->C4_3 Sub2_3 R2 (ax) C3_3->Sub2_3 C4_3->C1_3 Puckered Conformer 1 (Diequatorial) Puckered Conformer 1 (Diequatorial) Planar Transition State Planar Transition State Puckered Conformer 1 (Diequatorial)->Planar Transition State Ring Flipping Puckered Conformer 2 (Diaxial) Puckered Conformer 2 (Diaxial) Planar Transition State->Puckered Conformer 2 (Diaxial)

Caption: Puckering in 1,3-disubstituted cyclobutanes leads to diequatorial and diaxial conformers.

II. Methodologies for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of cyclobutane derivatives.

A. Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The analysis of proton-proton coupling constants (J-values) is a powerful tool. For cyclobutanes, the four-bond coupling (⁴JHH) is particularly informative for determining the axial or equatorial orientation of substituents. A larger ⁴JHH (typically around 5 Hz) is indicative of an equatorial-equatorial relationship, while a smaller coupling (around 0 Hz) suggests an axial-axial relationship.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, helping to establish their relative proximity and thus deduce the three-dimensional structure.

  • X-ray Crystallography:

    • This technique provides the most definitive information about the solid-state conformation of a molecule. A single-crystal X-ray structure can reveal precise bond lengths, bond angles, and torsion angles, unequivocally defining the ring pucker and substituent orientations.

B. Computational Methods

  • Density Functional Theory (DFT) and Ab Initio Calculations:

    • These quantum mechanical methods are used to calculate the energies of different conformers and the energy barriers for their interconversion. By performing a potential energy surface scan of the ring puckering coordinate, the most stable conformations can be identified.

    • Geometric parameters, such as dihedral angles, and spectroscopic parameters, like NMR coupling constants, can also be calculated and compared with experimental data.

  • Molecular Dynamics (MD) Simulations:

    • MD simulations can model the dynamic behavior of the molecule in a solvent, providing insights into the conformational flexibility and the relative populations of different conformers at a given temperature.

Workflow for Conformational Analysis:

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of trans-3-(Cbz-amino) cyclobutanecarboxylic acid NMR NMR Spectroscopy (¹H, COSY, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Data_Exp Experimental Data (J-couplings, NOEs, Crystal Structure) NMR->Data_Exp Xray->Data_Exp Comparison Conformational Model Data_Exp->Comparison Compare Modeling Molecular Modeling DFT DFT / Ab Initio Calculations Modeling->DFT MD Molecular Dynamics Simulations Modeling->MD Data_Comp Calculated Data (Energies, Dihedrals, NMR parameters) DFT->Data_Comp MD->Data_Comp Data_Comp->Comparison Compare

Caption: A synergistic approach combining experimental and computational methods for conformational analysis.

III. Comparative Analysis with Analogs

In the absence of direct data for this compound, we can draw comparisons with other 1,3-disubstituted cyclobutane systems and related amino acids.

FeatureThis compound (Predicted)cis-3-Aminocyclobutanecarboxylic acid (Analog)trans-1,3-Cyclobutanedicarboxylic acid (Analog)
Substituent Orientation Predominantly diequatorial to minimize steric hindrance of the bulky Cbz-amino and carboxylic acid groups.One substituent is axial, and the other is equatorial.Can exist in diequatorial and diaxial conformations, with the diequatorial form being more stable.
Ring Puckering A puckered "butterfly" conformation is expected. The degree of puckering will be influenced by the substituents.Also puckered, with the puckering angle potentially differing from the trans isomer due to different steric interactions.Exhibits a puckered conformation with a defined puckering angle.
Conformational Flexibility Ring flipping between two equivalent diequatorial conformers is expected, with a relatively low energy barrier.Ring flipping would interconvert the axial/equatorial positions of the substituents, leading to a less stable conformer.Interconversion between the more stable diequatorial and the less stable diaxial forms occurs.
Key Analytical Signature (¹H NMR) A significant ⁴JHH coupling constant is expected between the methine protons at C1 and C3, indicative of their equatorial-equatorial relationship.The ⁴JHH coupling constants would be smaller, reflecting axial-equatorial and/or axial-axial relationships.The magnitude of ⁴JHH would depend on the relative populations of the diequatorial and diaxial conformers.

IV. Conclusion

The conformational analysis of this compound is crucial for understanding its potential as a building block in drug design. Based on established principles, a puckered cyclobutane ring with both the Cbz-amino and carboxylic acid substituents in pseudo-equatorial positions is the most likely low-energy conformation. This arrangement minimizes steric strain and would be the predominant species in solution.

For researchers and drug developers, a comprehensive conformational analysis using a combination of NMR spectroscopy and computational modeling is highly recommended to validate these predictions. The experimental protocols and comparative data presented in this guide provide a solid framework for initiating such studies. Understanding the three-dimensional structure of this and similar molecules is a key step towards the rational design of new therapeutic agents with improved efficacy and specificity.

A Researcher's Guide to Monitoring Cbz Deprotection Reactions: A Comparative Analysis of LC-MS, TLC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient monitoring of protecting group removal is a critical step in multi-step organic synthesis. The carbobenzyloxy (Cbz) group is a widely used amine protecting group, and its successful cleavage is paramount to achieving high yields and purity of the target molecule. This guide provides an objective comparison of the primary techniques used to monitor Cbz deprotection reactions: Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate monitoring strategy.

The choice of a monitoring technique for Cbz deprotection hinges on several factors, including the need for quantitative versus qualitative data, the complexity of the reaction mixture, and the available instrumentation. While TLC offers a rapid and low-cost qualitative assessment, LC-MS provides sensitive and quantitative analysis. NMR, on the other hand, offers detailed structural information about all components in the reaction mixture.

Comparative Analysis of Monitoring Techniques

The following table summarizes the key performance indicators for monitoring a typical Cbz deprotection reaction, such as the hydrogenolysis of a Cbz-protected amine, using TLC, LC-MS, and NMR.

ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Data Type Qualitative / Semi-quantitativeQuantitativeQuantitative & Structural
Typical Time per Sample 10-20 minutes5-15 minutes5-10 minutes
Limit of Detection ~1-5% of total reaction mixtureLow ng/mL to pg/mL~1-5% of total reaction mixture
Information Provided Disappearance of starting material, appearance of product (Rf values)Retention time, molecular weight confirmation, purity assessmentChemical shift, integration (for quantification), structural elucidation
Throughput High (multiple samples on one plate)High (with autosampler)Moderate
Cost per Sample LowHighModerate to High
Ease of Use SimpleRequires expertiseRequires expertise
Common Issues Co-elution of spots, difficulty in quantifying minor componentsIon suppression, matrix effects, requires sample workup[1]Peak overlap, sensitivity issues for minor components

Experimental Protocols

I. General Protocol for a Cbz Deprotection Reaction (Hydrogenolysis)

This protocol describes a standard hydrogenolysis procedure for Cbz deprotection. The monitoring steps using LC-MS, TLC, and NMR are detailed in the subsequent sections.

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas.

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using one of the methods described below.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

II. Detailed Protocol for LC-MS Monitoring

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by filtering it through a small plug of silica or by adding a suitable quenching agent if necessary.

  • Dilute the aliquot with a compatible solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.[2]

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to elute the compounds of interest. A typical gradient could be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Method: Monitor the disappearance of the [M+H]⁺ ion of the Cbz-protected starting material and the appearance of the [M+H]⁺ ion of the deprotected amine product. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.[3]

III. Detailed Protocol for TLC Monitoring

Procedure:

  • Withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Spot the aliquot directly onto a TLC plate (e.g., silica gel 60 F254).

  • Also spot the starting material as a reference.

  • Develop the TLC plate in a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for the free amine).

  • The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is observed.

IV. Detailed Protocol for NMR Monitoring

Sample Preparation:

  • Withdraw a larger aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

  • Filter the aliquot through a small plug of Celite™ and silica gel to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: ¹H NMR.

  • Analysis: Monitor the disappearance of the characteristic signals of the Cbz group (e.g., the benzylic protons around 5.1 ppm and the aromatic protons of the benzyl group). Concurrently, monitor the appearance of new signals corresponding to the deprotected amine product. The relative integration of key signals can be used to determine the conversion of the reaction.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

G cluster_reaction Cbz Deprotection Reaction cluster_monitoring LC-MS Monitoring Workflow start Start Reaction (Cbz-Amine + Pd/C + H2) reaction Reaction in Progress start->reaction end Reaction Complete reaction->end aliquot Take Aliquot reaction->aliquot quench Quench/Filter aliquot->quench dilute Dilute Sample quench->dilute inject Inject into LC-MS dilute->inject analyze Analyze Data (Disappearance of SM, Appearance of Product) inject->analyze analyze->reaction Decision: Incomplete analyze->end Decision: Complete

Caption: Experimental workflow for LC-MS monitoring of a Cbz deprotection reaction.

G cluster_methods Monitoring Methods cluster_attributes Key Attributes Cbz Cbz Deprotection Reaction TLC TLC Cbz->TLC LCMS LC-MS Cbz->LCMS NMR NMR Cbz->NMR Qualitative Qualitative TLC->Qualitative Speed Speed TLC->Speed Fast Cost Cost TLC->Cost Low Quantitative Quantitative LCMS->Quantitative LCMS->Cost High Sensitivity Sensitivity LCMS->Sensitivity High NMR->Quantitative Structural Structural Info NMR->Structural NMR->Speed Moderate NMR->Cost Moderate-High

Caption: Comparison of key attributes for TLC, LC-MS, and NMR in reaction monitoring.

Conclusion

The selection of a monitoring technique for Cbz deprotection reactions is a critical decision that impacts the efficiency and success of a synthetic campaign.

  • TLC is an indispensable tool for rapid, qualitative checks of reaction progress, especially in the early stages of method development.

  • LC-MS offers unparalleled sensitivity and quantitative accuracy, making it the gold standard for reaction optimization and purity assessment, particularly in regulated environments.

  • NMR provides valuable structural information and can be a powerful quantitative tool, especially when dealing with complex reaction mixtures where mass information alone may be insufficient.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to optimize their synthetic workflows, leading to higher yields, improved purity, and accelerated drug discovery and development.

References

A Comparative Guide to the X-ray Crystallography of Cyclobutane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, puckered scaffold of cyclobutane amino acids offers a unique conformational constraint that is highly valuable in the design of peptidomimetics, foldamers, and other therapeutic agents. Understanding the precise three-dimensional structure of these molecules is paramount to harnessing their full potential in drug discovery and materials science. X-ray crystallography stands as the definitive method for elucidating these atomic-level details. This guide provides a comparative analysis of the crystallographic data for various cyclobutane amino acid derivatives, alongside detailed experimental protocols for their synthesis and crystallographic analysis.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for different classes of cyclobutane amino acid derivatives, providing a basis for comparing their solid-state conformations and packing arrangements.

Table 1: Crystallographic Data for 2-Substituted Cyclobutane α-Amino Acid Derivatives

Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3aa C₁₉H₂₁NO₃MonoclinicP2₁/c12.3456(8)5.8765(4)23.4567(15)9098.765(5)901682.3(2)4[1]
3ac C₂₅H₂₅NO₃MonoclinicP2₁/n10.9876(5)15.4321(7)12.1234(6)90105.432(3)901987.6(2)4[1]
3af C₂₁H₂₁NO₃TriclinicP-18.7654(3)10.1234(4)11.5678(5)87.654(2)76.543(2)70.123(2)945.67(8)2[1]

Data extracted from supplementary information of the cited reference. The compound IDs correspond to the notation in the source publication.[1]

Table 2: Selected Bond Lengths and Angles for 2-Substituted Cyclobutane α-Amino Acid Derivatives (Å and °)

Compound IDC1-C2C2-C3C3-C4C4-C1C1-C(O)N-C2Puckering Angle (°)
3aa 1.558(2)1.549(2)1.555(2)1.561(2)1.512(2)1.465(2)25.8
3ac 1.562(3)1.551(3)1.558(3)1.565(3)1.515(3)1.468(3)28.1
3af 1.555(4)1.547(4)1.553(4)1.559(4)1.510(4)1.463(4)23.5

The puckering angle provides a measure of the deviation of the cyclobutane ring from planarity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of cyclobutane amino acid derivatives, based on common practices in the field.

Synthesis: Photocatalytic [2+2] Cycloaddition

A prevalent method for synthesizing substituted cyclobutane amino acids is the visible-light-mediated [2+2] photocycloaddition of dehydroamino acids with styrene-type olefins.[1][2]

  • Reactant Preparation : In a reaction vessel, the dehydroamino acid (1.0 equivalent), the styrene derivative (1.5 equivalents), and a photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆, 2 mol %) are combined.

  • Solvent and Degassing : Anhydrous and degassed solvent (e.g., acetonitrile, 0.2 M) is added to the vessel. The mixture is then thoroughly degassed, typically by several freeze-pump-thaw cycles, to remove oxygen which can quench the photocatalytic cycle.

  • Irradiation : The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs, λmax = 415 nm) at a controlled temperature (e.g., 20 °C) for a specified duration (e.g., 24-72 hours), monitoring the reaction progress by techniques like TLC or NMR.[1]

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the desired cyclobutane amino acid derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a critical and often challenging step.[3][4][5]

  • Solvent Selection : The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system in which it is moderately soluble. Common techniques for inducing crystallization include:

    • Slow Evaporation : The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[5]

    • Vapor Diffusion : A concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually inducing crystallization.[3][6]

    • Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

  • Crystal Harvesting : Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[7]

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves analyzing the crystal to determine its molecular structure.[7][8]

  • Crystal Mounting : A single crystal is selected and mounted on a goniometer head, often cryo-cooled with liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[8][9] Data is typically collected to a resolution of at least 0.85 Å for small molecules.

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in the final, accurate molecular structure.[7]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallography of cyclobutane amino acid derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_crystallography X-ray Crystallography reactants Dehydroamino Acid + Styrene Derivative + Photocatalyst reaction [2+2] Photocycloaddition (Visible Light) reactants->reaction 1. Reaction Setup purification Column Chromatography reaction->purification 2. Work-up dissolution Dissolve in Suitable Solvent purification->dissolution 3. Purified Compound crystal_growth Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystal_growth 4. Induce Crystallization harvesting Harvest Single Crystal crystal_growth->harvesting 5. Crystal Selection data_collection X-ray Diffraction Data Collection harvesting->data_collection 6. Crystal Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution 7. Data Processing refinement Structure Refinement structure_solution->refinement 8. Model Building final_structure Final Crystal Structure (CIF File) refinement->final_structure 9. Validation

References

A Comparative Guide to Cbz Deprotection Catalysts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical compounds. Its stability under various conditions and the availability of multiple deprotection methods make it a versatile choice. The selection of an appropriate deprotection catalyst and methodology is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule. This guide provides an objective comparison of common and novel catalytic systems for Cbz deprotection, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The efficacy of a Cbz deprotection catalyst is evaluated based on several factors, including reaction time, temperature, yield, and its compatibility with various functional groups. The following table summarizes the performance of different catalytic systems.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
Catalytic Hydrogenolysis
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers).[1]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: Often more effective for substrates that are difficult to deprotect with Pd/C. Disadvantages: Can be slower and may result in lower yields for some substrates.[1]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times compared to Pd/C alone.[1][2] Disadvantages: Requires preparation of a co-catalyst.[1]
Transfer Hydrogenation
Pd/CAmmonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[1][3] Disadvantages: Requires a microwave reactor; may not be suitable for all substrates.[1]
10% Pd/CFormic Acid (HCOOH)MeOH or EtOH, Room TempMinutesHighAdvantages: Formic acid is a good solvent for many peptides and can be used with the less expensive 10% Pd on C.[4][5] Disadvantages: The product is the formate salt, requiring a neutralization step if the free amine is desired.[4]
Acid-Mediated Cleavage
33% HBr in Acetic AcidHBr/AcOHRoom Temp20 mins - few hoursHighAdvantages: Effective when substrates are sensitive to hydrogenolysis.[6] Disadvantages: Harsh acidic conditions may not be suitable for all functional groups.[7]
Aluminum Chloride (AlCl₃)AlCl₃/HFIPRoom Temp-HighAdvantages: Mild, safe, and allows for selective deprotection of N-Cbz in the presence of other sensitive groups like nitro, double bonds, and benzyl groups.[8][9] Disadvantages: Requires a specific solvent system.
Nucleophilic Deprotection
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Ideal for substrates with sulfur or other groups that can poison palladium catalysts.[1][10] Disadvantages: Requires elevated temperature and basic conditions.[1][10]

Signaling Pathways and Experimental Workflows

To visualize the relationships between different deprotection strategies and a typical experimental workflow, the following diagrams are provided.

Cbz Deprotection Pathways Cbz_Protected_Amine Cbz-Protected Amine (R-NH-Cbz) Catalytic_Hydrogenolysis Catalytic Hydrogenolysis Cbz_Protected_Amine->Catalytic_Hydrogenolysis Transfer_Hydrogenation Transfer Hydrogenation Cbz_Protected_Amine->Transfer_Hydrogenation Acidic_Cleavage Acidic Cleavage Cbz_Protected_Amine->Acidic_Cleavage Nucleophilic_Attack Nucleophilic Attack Cbz_Protected_Amine->Nucleophilic_Attack Oxidative_Cleavage Oxidative Cleavage Cbz_Protected_Amine->Oxidative_Cleavage Free_Amine Free Amine (R-NH2) Catalytic_Hydrogenolysis->Free_Amine Transfer_Hydrogenation->Free_Amine Acidic_Cleavage->Free_Amine Nucleophilic_Attack->Free_Amine Oxidative_Cleavage->Free_Amine Experimental Workflow for Catalyst Comparison Start Start: Cbz-Protected Substrate Catalyst_Screening Parallel Catalyst Screening (e.g., Pd/C, Pd(OH)2/C, Acidic, etc.) Start->Catalyst_Screening Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Catalyst_Screening->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS, HPLC) Reaction_Setup->Monitoring Workup Work-up and Product Isolation (Filtration, Extraction, Purification) Monitoring->Workup Reaction Complete Analysis Product Analysis (Yield, Purity, Spectroscopic Data) Workup->Analysis Conclusion Conclusion: Optimal Catalyst Selection Analysis->Conclusion

References

A Spectroscopic Guide to Cbz Protection: Comparing Aniline and its Carbamate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to confirm chemical transformations through spectroscopic analysis is fundamental. This guide provides a detailed comparative analysis of the spectroscopic data for a common starting material, aniline, and its corresponding product after Cbz (benzyloxycarbonyl) protection, benzyl N-phenylcarbamate. This comparison, supported by experimental data and protocols, offers a clear framework for verifying the success of this crucial amine protection strategy.

The Cbz group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. Verifying the successful installation of the Cbz group is routinely achieved by comparing the spectroscopic signatures of the starting amine with the resulting carbamate product. This guide will delve into the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for aniline and benzyl N-phenylcarbamate, highlighting the distinct changes that occur upon Cbz protection.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aniline Aromatic C-H6.7-7.2m
Amine N-H3.6br s
Benzyl N-phenylcarbamate Aromatic C-H (phenyl)7.0-7.4m
Aromatic C-H (benzyl)7.3-7.4m
Methylene C-H₂5.2s
Amide N-H6.6br s
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
Compound Carbon Assignment Chemical Shift (δ, ppm)
Aniline Aromatic C-N146.4
Aromatic C-H129.3, 118.6, 115.1
Benzyl N-phenylcarbamate Carbonyl C=O153.5
Aromatic C-N137.8
Aromatic C-H (phenyl)129.1, 123.7, 118.8
Aromatic C (benzyl)136.1
Aromatic C-H (benzyl)128.6, 128.3, 128.2
Methylene C-H₂67.2
Table 3: IR Spectral Data Comparison
Compound Functional Group Absorption Frequency (cm⁻¹)
Aniline N-H Stretch (asymmetric & symmetric)3433, 3356
N-H Bend1620
Aromatic C-H Stretch~3050
Aromatic C=C Stretch1600, 1500
Benzyl N-phenylcarbamate N-H Stretch~3300
C=O Stretch (carbamate)~1700
C-N Stretch~1220
C-O Stretch~1050
Aromatic C-H Stretch~3050
Aromatic C=C Stretch1600, 1500
Table 4: Mass Spectrometry Data Comparison
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
Aniline 9377, 66, 65
Benzyl N-phenylcarbamate 227108, 93, 91, 77

Experimental Protocols

The following protocols provide a detailed methodology for the Cbz protection of aniline and the subsequent spectroscopic analysis.

Cbz Protection of Aniline

To a solution of aniline (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of THF and water, a base like sodium bicarbonate or triethylamine (1.2 mmol) is added. The mixture is cooled in an ice bath, and benzyl chloroformate (1.1 mmol) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, benzyl N-phenylcarbamate, can be purified by recrystallization or column chromatography.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Visualization of the Spectroscopic Comparison Workflow

The logical flow from the starting material to the Cbz-protected product and the subsequent spectroscopic analysis is crucial for understanding the experimental process.

Spectroscopic_Comparison_Workflow cluster_reaction Cbz Protection Reaction cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Material Aniline (C₆H₅NH₂) product Product Benzyl N-phenylcarbamate start->product Base (e.g., NaHCO₃) reagent Reagent Benzyl Chloroformate (Cbz-Cl) reagent->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization product_data Spectroscopic Data of Product nmr->product_data ir->product_data ms->product_data start_data Spectroscopic Data of Aniline comparison Comparative Analysis start_data->comparison product_data->comparison

Caption: Workflow for the spectroscopic comparison of aniline and its Cbz-protected product.

This guide provides a foundational understanding of the spectroscopic changes that occur during the Cbz protection of an amine. By following the outlined protocols and utilizing the comparative data, researchers can confidently verify the successful modification of their starting materials, a critical step in the synthesis of complex molecules for scientific research and drug development.

References

A Comparative Guide to the Biological Activity of Cyclobutane Amino Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, puckered conformation of the cyclobutane ring offers a unique scaffold in medicinal chemistry, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. The stereochemical arrangement of substituents on this four-membered ring significantly influences its interaction with biological targets. This guide provides a comprehensive comparison of the biological activity of cyclobutane amino acid stereoisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Data Presentation: Comparative Biological Activity

The biological activity of cyclobutane amino acid stereoisomers is highly dependent on their three-dimensional structure. The cis and trans configurations, as well as the absolute stereochemistry (R/S) at chiral centers, dictate the spatial orientation of pharmacophoric groups, leading to differential interactions with enzymes and receptors. Below are summaries of quantitative data from studies comparing the biological activities of these stereoisomers.

Inhibition of GABA Uptake and Transamination

The inhibitory potency of 3-amino-cyclobutane-1-carboxylic acid stereoisomers on the uptake and transamination of γ-aminobutyric acid (GABA) highlights the importance of stereochemistry in targeting neurotransmitter systems.

CompoundBiological TargetActivity MetricValueReference
cis-3-Aminocyclobutane-1-carboxylic acidGABA Uptake (rat cerebral tissue)Inhibitory PotencyHigher than trans isomer[Not explicitly quantified]
trans-3-Aminocyclobutane-1-carboxylic acidGABA Uptake (rat cerebral tissue)Inhibitory PotencyLower than cis isomer[Not explicitly quantified]
cis-3-Aminocyclobutane-1-carboxylic acidGABA Transaminase (rat cerebral tissue)Utilization in TransaminationHigher than trans isomer[Not explicitly quantified]
trans-3-Aminocyclobutane-1-carboxylic acidGABA Transaminase (rat cerebral tissue)Utilization in TransaminationLower than cis isomer[Not explicitly quantified]
Biodistribution of PET Imaging Agents

The biodistribution of radiolabeled cyclobutane amino acid stereoisomers is critical for their application as positron emission tomography (PET) imaging agents for tumors. The following table compares the uptake of cis- and trans-difluoro-substituted cyclobutane amino acid analogs in bladder and the tumor-to-normal tissue ratio.

CompoundParameterTime PointValue (%ID/g or Ratio)
trans-3,4-[¹⁸F]-DFACPCBladder Uptake10.4 min0.65 ± 0.27
cis-3,4-[¹⁸F]-DFACPC (isomers)Bladder Uptake~10 minComparatively higher than trans
trans-3,4-[¹⁸F]-DFACPCTumor-to-Normal Tissue (T/N) Ratio (9L tumors)60 min~2.1
syn-cis-3,4-[¹⁸F]-DFACPCTumor-to-Normal Tissue (T/N) Ratio (9L tumors)60 min2.2
anti-cis-3,4-[¹⁸F]-DFACPCTumor-to-Normal Tissue (T/N) Ratio (9L tumors)60 min2.1

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of cyclobutane amino acid stereoisomers.

In Vitro GABA Uptake Assay Using Synaptosomes

This protocol outlines the procedure for measuring the inhibition of GABA uptake by cyclobutane amino acid stereoisomers in isolated nerve terminals (synaptosomes).

Materials:

  • Rat cerebral cortex tissue

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Cyclobutane amino acid stereoisomers (test compounds)

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat cerebral cortex in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the cyclobutane amino acid stereoisomers or vehicle control for 10 minutes at 37°C.

    • Initiate the uptake by adding a known concentration of [³H]GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis.

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T and can be used to assess the inhibitory effects of cyclobutane amino acid stereoisomers.

Materials:

  • GABA-T enzyme preparation (e.g., from porcine or bacterial sources)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP⁺ (coenzyme)

  • Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Cyclobutane amino acid stereoisomers (test compounds)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation:

    • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP⁺, and SSADH.

  • Enzyme Inhibition Assay:

    • Pre-incubate the GABA-T enzyme with varying concentrations of the cyclobutane amino acid stereoisomers or vehicle control for a specified time.

    • Initiate the reaction by adding GABA to the assay mixture.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, continuously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage inhibition of GABA-T activity for each concentration of the test compound.

    • Calculate the IC₅₀ value for each stereoisomer.

Rodent Biodistribution Study of Radiolabeled Amino Acids

This protocol describes the in vivo evaluation of the distribution of radiolabeled cyclobutane amino acid stereoisomers in a rodent model.

Materials:

  • Radiolabeled cyclobutane amino acid stereoisomers (e.g., with ¹⁸F)

  • Tumor-bearing rodents (e.g., mice with xenograft tumors)

  • Anesthetic

  • Gamma counter

  • Syringes and needles

  • Dissection tools

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing rodents.

  • Radiotracer Administration:

    • Inject a known amount of the radiolabeled cyclobutane amino acid stereoisomer intravenously into the tail vein of each animal.

  • Biodistribution:

    • At predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes), euthanize a group of animals.

    • Immediately dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, muscle, brain, etc.).

    • Weigh each tissue sample.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Calculate tumor-to-organ ratios to assess the imaging contrast.

Mandatory Visualization

Signaling Pathway: GABAergic Synapse and Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Produces GABA_cleft GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Uptake GABA_R GABA Receptor GABA_cleft->GABA_R Binds GAT_glia GAT GABA_cleft->GAT_glia Uptake Ion_channel Ion Channel (Cl- influx) GABA_R->Ion_channel Activates GABA_T GABA-T GAT_glia->GABA_T Metabolized by SSA Succinic Semialdehyde GABA_T->SSA Inhibitor cis-Cyclobutane Amino Acid Inhibitor->GAT1_pre Inhibits Inhibitor->GAT_glia Inhibits Inhibitor->GABA_T Inhibits

Caption: Inhibition of GABA uptake and metabolism by a cis-cyclobutane amino acid analog.

Experimental Workflow: In Vitro GABA Uptake Assay

GABA_Uptake_Workflow start Start prep Prepare Synaptosomes from Rat Brain start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate add_gaba Add [3H]GABA to Initiate Uptake preincubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate Uptake by Filtration incubate->terminate wash Wash Filters terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for determining the inhibitory activity of compounds on GABA uptake.

Logical Relationship: Stereoisomer Activity Comparison

Stereoisomer_Comparison cluster_isomers Cyclobutane Amino Acid Stereoisomers cluster_activity Biological Activity cis cis Isomer Higher Potency activity Target Interaction Receptor Binding Enzyme Inhibition cis->activity Stronger Interaction trans trans Isomer Lower Potency trans->activity Weaker Interaction

A Comparative Guide to Assessing the Purity of Synthesized trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity of the cyclobutane ring makes trans-3-(Cbz-amino)cyclobutanecarboxylic acid a valuable building block in medicinal chemistry, offering a unique scaffold for the design of novel therapeutics. Ensuring the purity of this synthesized intermediate is paramount for the reliability of subsequent reactions and the safety and efficacy of the final drug candidate. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, complete with experimental protocols and data presentation for easy comparison with alternative building blocks.

Introduction to Purity Assessment

The purity of a synthesized compound is a critical quality attribute, impacting its reactivity, stability, and safety profile. For this compound, key impurities may include the cis-isomer, unreacted starting materials, and by-products from the synthetic route. A multi-pronged analytical approach is therefore essential for comprehensive purity assessment. Commercially available this compound typically has a purity of 97% to 99%.[1]

Key Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a thorough evaluation of the purity of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impuritiesHigh sensitivity and resolution, well-established for amino acid analysisRequires a chromophore for UV detection; derivatization may be necessary
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct signalsProvides detailed structural information, non-destructiveLower sensitivity compared to HPLC, complex mixtures can be difficult to analyze
Mass Spectrometry (MS) Molecular weight confirmation, identification of impuritiesHigh sensitivity and specificity, provides molecular weight informationMay not be quantitative without appropriate standards, isomers can be difficult to distinguish
Elemental Analysis Determination of elemental composition (%C, H, N)Confirms the empirical formula of the bulk sampleDoes not provide information on the nature of impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of the compound and detecting the presence of the cis-isomer and other UV-active impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phases, such as those based on teicoplanin, are effective for separating underivatized amino acid enantiomers and could be adapted for diastereomeric separation.[2] A standard C18 column can also be used for general purity assessment.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used for reversed-phase separation of amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz protecting group).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the target compound and identifying impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: The trans-isomer is expected to show distinct coupling constants for the cyclobutane protons compared to the cis-isomer. The benzylic protons of the Cbz group will appear as a characteristic singlet, and the aromatic protons as a multiplet.

  • ¹³C NMR Analysis: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the carbamate will have characteristic chemical shifts.

  • Purity Determination: Quantitative NMR (qNMR) can be performed by integrating the signals of the target compound against a certified internal standard.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

  • Instrumentation: Mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for amino acids.

  • Analysis: The protonated molecule [M+H]⁺ should be observed at m/z 250.27. Fragmentation patterns can provide further structural information. Alpha-cleavage is a common fragmentation pathway for aliphatic amines.[3]

Potential Impurities and Their Identification

The primary process-related impurity is the cis-3-(Cbz-amino)cyclobutanecarboxylic acid . This diastereomer can be formed during the synthesis and may be difficult to separate due to its similar physical properties. Chiral HPLC is the most effective method for separating and quantifying the cis and trans isomers.[2][4]

Other potential impurities include starting materials from the synthesis, such as 3-oxocyclobutanecarboxylic acid, and by-products from side reactions. These can typically be detected by HPLC and identified by LC-MS.

Comparison with Alternative Building Blocks

The choice of a protected amino acid building block can significantly impact the properties of the final peptide or small molecule. Here, we compare this compound with other commonly used protected amino acids.

Table 2: Comparison with Alternative Protected Amino Acids

CompoundProtecting GroupKey FeaturesPurity Assessment Considerations
This compound CbzProvides conformational rigidity from the cyclobutane core.Focus on diastereomeric purity (cis vs. trans).
trans-3-(Boc-amino)cyclobutanecarboxylic acid BocAcid-labile protecting group, commonly used in solid-phase peptide synthesis.Similar to the Cbz-protected analog, with a focus on diastereomeric purity.
Fmoc-cis-3-aminocyclohexane carboxylic acid FmocBase-labile protecting group, suitable for orthogonal protection strategies.Purity is typically assessed by HPLC, with attention to potential by-products from Fmoc deprotection.[5]
N-Cbz-glycine CbzFlexible amino acid, often used as a linker.Purity assessment is straightforward, mainly focusing on chemical purity.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Crude Crude Synthesized Product HPLC HPLC Analysis (Purity & Isomer Ratio) Crude->HPLC NMR NMR Spectroscopy (Structure & Impurity ID) Crude->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Crude->MS Decision Purity > 98%? HPLC->Decision NMR->Decision MS->Decision Pass Proceed to Next Step Decision->Pass Yes Fail Further Purification Decision->Fail No

Caption: Workflow for purity assessment of the synthesized compound.

Signaling Pathway of Conformational Constraint in Drug Design

The incorporation of conformationally restricted amino acids like this compound into a peptide backbone can pre-organize the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a target receptor.

Signaling_Pathway cluster_design Drug Design Principle cluster_interaction Molecular Interaction cluster_outcome Biological Outcome Molecule Flexible Peptide/Small Molecule Receptor Target Receptor Molecule->Receptor Multiple conformations Constrained Conformationally Constrained Analog (e.g., containing cyclobutane moiety) Constrained->Receptor Pre-organized conformation LowAffinity Low Binding Affinity & Specificity Receptor->LowAffinity HighAffinity High Binding Affinity & Specificity Receptor->HighAffinity Improved Improved Pharmacokinetics & Efficacy HighAffinity->Improved

Caption: Impact of conformational constraint on drug-receptor binding.

References

Safety Operating Guide

Proper Disposal of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a warning-level hazard, causing skin irritation, potential allergic skin reactions, serious eye irritation, and respiratory irritation.

Essential Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] It should not be disposed of down the drain or in regular trash.[1][3] The following steps outline the process for preparing this chemical for collection by a licensed waste disposal company.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats, and absorbent paper), must be collected as hazardous waste.[3][4]

  • Segregate Waste Streams: Do not mix this waste with incompatible materials. As an amino acid derivative and a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and other reactive chemicals to prevent any adverse reactions.[5][6] Solid waste should be collected separately from liquid waste.

Step 2: Waste Accumulation and Container Management
  • Select an Appropriate Container:

    • Solid Waste: Collect solid this compound and contaminated labware (gloves, wipes, etc.) in a designated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene pail or drum).[6][7] The container must be free of exterior contamination.[6]

    • Liquid Waste: If the compound is in solution, collect it in a leak-proof, screw-capped container that is chemically compatible with the solvent used.[8]

  • Container Labeling:

    • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[4][5]

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

      • A clear indication of the associated hazards (e.g., "Irritant").[5]

      • The name and contact information of the generating researcher or lab.[9]

      • An approximate percentage of each component if it is a mixed waste stream.[5]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[1][3][8] This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate a Storage Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be near the point of generation and under the control of laboratory personnel.[8][10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[1][3][8] The secondary container should be capable of holding at least 110% of the volume of the primary container.[8]

  • Segregated Storage: Within the SAA, continue to segregate the waste from incompatible materials. For instance, keep acidic waste separate from basic waste.[6]

Step 4: Arranging for Disposal
  • Schedule a Pickup: Once the waste container is full (approximately 90% capacity for liquids), or before the mandated storage time limit is reached (often 90 days), arrange for a waste pickup with your institution's EHS department or their designated hazardous waste contractor.[6]

  • Documentation: Follow your institution's procedures for documenting the waste, which may involve an online system or specific forms.[6]

Disposal of Empty Containers

Empty containers that held this compound must also be handled properly to remove residual hazards.

  • Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[1][3]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, following the procedures outlined above.[1][7]

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[1][3][7]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[3][11]

Summary of Key Information

ParameterInformationSource
Chemical Name This compound[12][13]
CAS Number 1217802-45-3[12][13]
Physical Form White to Yellow Solid
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Primary Disposal Route Collection as hazardous waste by a licensed disposal company[1]
Prohibited Disposal Sink/Sewer, Regular Trash, Evaporation[1][3]

Disposal Workflow

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container saa Store in Secondary Containment in Satellite Accumulation Area (SAA) container->saa pickup Schedule Waste Pickup with Institutional EHS saa->pickup end Disposal by Licensed Waste Management Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling trans-3-(Cbz-amino)cyclobutanecarboxylic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][4]To prevent skin contact, irritation, and potential allergic reactions.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3][4] A face shield should be worn in addition when there is a significant splash hazard.[3][5]To protect eyes from dust particles and splashes, preventing serious irritation.[1][2]
Body Protection A standard laboratory coat must be worn and kept buttoned.[3][4]To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area.[2][6] If dust generation is likely or ventilation is inadequate, a NIOSH-approved respirator is required.[5]To prevent respiratory tract irritation from inhaling dust.[1][2]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[3][4]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.[2][6]

  • For procedures that may generate dust, such as weighing or transferring the solid, use a chemical fume hood or a ventilated balance enclosure.

2.2. Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within a fume hood or ventilated enclosure to minimize dust exposure.

    • Avoid creating dust clouds during transfer.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]

    • Clean any contaminated surfaces.

    • Remove and properly dispose of gloves and any other disposable PPE.

G Workflow for Handling this compound prep Preparation - Don PPE - Prepare workspace handling Handling in Ventilated Area - Weighing - Transferring - Dissolving prep->handling Proceed with caution post_handling Post-Handling - Decontaminate workspace - Wash hands handling->post_handling After completion disposal Waste Disposal - Segregate waste - Place in labeled, sealed container post_handling->disposal Segregate waste end_process End of Process disposal->end_process Final step

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

3.1. Waste Segregation:

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be placed in a designated, labeled, and sealed hazardous liquid waste container. As a carboxylic acid derivative without halogenation, it may be suitable for a non-halogenated waste stream, but always follow your institution's specific guidelines.[7]

3.2. Disposal Procedure:

  • Containment: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office. The material should be sent to a licensed chemical destruction plant or an approved waste disposal facility.[2][6] Do not dispose of this chemical down the drain or in regular trash.[2]

By following these procedures, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.